boc-Glutaminol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHBGOYBNCKNT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427151 | |
| Record name | boc-Glutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-42-1 | |
| Record name | boc-Glutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of Boc-Glutaminol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of N-α-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol). This valuable chiral building block is a derivative of the amino acid L-glutamine and serves as a crucial intermediate in the synthesis of peptidomimetics and other complex organic molecules.
Core Structure of this compound
Boc-L-Glutaminol, with the CAS number 133565-42-1, is characterized by a glutamine backbone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid functional group is reduced to a primary alcohol. This structure prevents unwanted reactions at the N-terminus during synthetic procedures while the hydroxyl group offers a site for further chemical modifications.
The molecular formula of Boc-L-Glutaminol is C10H20N2O4, and it has a molecular weight of approximately 232.28 g/mol .[1] The presence of the bulky Boc group enhances the solubility of the molecule in organic solvents, facilitating its use in various reaction conditions.
References
An In-depth Technical Guide to Boc-Glutaminol: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-Glutaminol, a key building block in modern peptide synthesis and drug discovery.
Core Chemical Properties of this compound
This compound, systematically known as tert-butyl (S)-(1-hydroxy-5-oxo-5-aminopentan-2-yl)carbamate , is a derivative of the amino acid L-glutamine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. It is important to note that some reported values, particularly the melting point, show variability across different suppliers, which may be attributed to the crystalline form or purity of the substance.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (S)-(1-hydroxy-5-oxo-5-aminopentan-2-yl)carbamate | N/A |
| Synonyms | Boc-L-Gln-ol, N-α-t-Boc-L-glutaminol, Boc-L-glutaminol | [2][3] |
| CAS Number | 133565-42-1 | [2][3] |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [2][3] |
| Molecular Weight | 232.28 g/mol | [4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 117 - 123 °C | [2] |
| Boiling Point | 466.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.135 g/cm³ (Predicted) | [4] |
| Solubility | Moderately soluble in water; Soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] | N/A |
| Optical Rotation | [α]D²⁰ = -8 ± 2º (c=2 in MeOH) | [2] |
| Storage Conditions | 0 - 8°C or -15°C | [2][4] |
Experimental Protocols
Synthesis of this compound
Principle: The synthesis involves the reaction of L-Glutaminol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.
Materials:
-
L-Glutaminol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution or dilute HCl
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-Glutaminol in a 1:1 mixture of dioxane and water.
-
Basification: Add 1.5 equivalents of a suitable base (e.g., triethylamine) to the solution with stirring.
-
Boc-Protection: Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate to remove unreacted Boc₂O and byproducts.
-
Carefully acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution or dilute HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Boc Solid-Phase Peptide Synthesis (SPPS) of a Glutamine-Containing Peptide
This compound is a crucial building block in Boc-strategy solid-phase peptide synthesis (SPPS).[6] The following is a generalized protocol for the incorporation of a glutamine residue using Boc-Gln-OH (the carboxylic acid analogue of this compound, which is used in standard SPPS) into a growing peptide chain on a solid support.
Principle: SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The Boc group serves as a temporary protecting group for the α-amino group, which is removed by acid treatment before the coupling of the next amino acid.
Materials:
-
Boc-Gln-OH
-
Merrifield or other suitable resin pre-loaded with the C-terminal amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
N,N-Dimethylformamide (DMF)
SPPS Cycle for one amino acid addition:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[4]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM.[6]
-
Wash the resin again with DCM and then with DMF to prepare for the coupling step.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of Boc-Gln-OH (typically 3-4 equivalents) in DMF using a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) and a base (e.g., DIEA).
-
Add the activated Boc-Gln-OH solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in the Synthesis of Bioactive Peptides: The Case of Substance P
Boc-protected amino acids, including those for glutamine, have been instrumental in the synthesis of numerous biologically active peptides.[7][8] A prominent example is Substance P , an eleven-amino-acid neuropeptide that contains two glutamine residues.[9][10] Substance P is involved in a variety of physiological processes, including the transmission of pain signals, inflammation, and immune responses.[9][11]
Substance P Signaling Pathway
Substance P exerts its effects by binding to and activating the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[9] The activation of NK1R initiates a cascade of intracellular signaling events.
Caption: Substance P signaling through the NK1R-Gq pathway.
Pathway Description:
-
Binding: Substance P binds to the NK1R on the cell surface.[9]
-
G-Protein Activation: This binding event activates the associated Gq protein.[9]
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[10]
-
Downstream Signaling: Activated PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[10]
-
Cellular Response: This signaling cascade ultimately leads to various cellular responses, including neuronal excitation (pain perception) and the expression of pro-inflammatory mediators.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Boc-Glutaminol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol), a valuable chiral building block in medicinal chemistry and peptide synthesis.[1] The methodologies detailed herein are based on established procedures for the reduction of N-protected amino acids, ensuring a high degree of stereochemical fidelity.[2]
Introduction
This compound is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This modification makes it a crucial intermediate for the synthesis of peptidomimetics, enzyme inhibitors, and other complex chiral molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions.[]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the reduction of its corresponding N-protected amino acid, Boc-L-glutamine (Boc-Gln-OH). A reliable and efficient one-pot method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride (NaBH₄).[2] This approach is favored for its mild reaction conditions, short reaction times, and high yields with retention of optical purity.[2]
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of the starting material and the final product, along with expected quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Expected Yield (%) |
| Boc-L-glutamine (Starting Material) | C₁₀H₁₈N₂O₅ | 246.26[][5] | 115 - 124[][5] | ≥ 98%[5] | N/A |
| Boc-L-glutaminol (Product) | C₁₀H₂₀N₂O₄ | 232.27[1] | 117 - 123[1] | ≥ 95% (HPLC)[1] | 85 - 95[2] |
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the reduction of N-protected amino acids.[2]
Materials:
-
Boc-L-glutamine (Boc-Gln-OH)
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Activation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-glutamine (1.0 eq) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 - 1.3 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the acylimidazolide intermediate is complete (can be monitored by TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in a small amount of deionized water.
-
Add the freshly prepared NaBH₄ solution to the reaction mixture in one portion.[2]
-
Stir the reaction vigorously at 0 °C for 30-60 minutes.[2]
-
-
Work-up:
-
Quench the reaction by slowly adding 1N HCl to the reaction mixture until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white solid or a viscous oil.[2]
-
Purification of this compound
Due to the presence of both a hydroxyl and a carbamate group, this compound is a polar molecule. The choice of purification method depends on the physical state of the crude product and the nature of the impurities.
Purification Methodologies
| Method | Solvent System (Typical) | Key Considerations |
| Recrystallization | Ethyl Acetate/Hexane, Isopropanol/Water, or Toluene | Effective if the crude product is a solid. The choice of solvent system is critical to obtain high purity crystals. |
| Column Chromatography | Silica gel with a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane. | Useful for oily crude products or to separate impurities with similar polarity. The polar nature of the product may require more polar solvent systems. |
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., hexane or water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum to a constant weight.
Experimental Protocol: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 50% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate or adding methanol to a dichloromethane mobile phase).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows and Reactions
Synthesis and Purification Workflow
References
boc-Glutaminol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Glutaminol, with the CAS number 133565-42-1, is a pivotal building block in modern synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1] As a derivative of the amino acid L-glutamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid is reduced to an alcohol, this compound offers unique structural features for the construction of complex peptides and peptidomimetics.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of bioactive molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and analysis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 133565-42-1 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |
| Molecular Weight | 232.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 117 - 123 °C | [1] |
| Optical Rotation | [α]²⁰/D = -8 ± 2º (c=2 in MeOH) | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0 - 8°C | [1] |
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm), methylene and methine protons of the glutaminol backbone, and protons of the amide and hydroxyl groups. |
| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the glutaminol backbone. |
| IR | Absorption bands for the N-H stretching of the carbamate and amide, C=O stretching of the carbamate and amide, and O-H stretching of the alcohol.[4][5][6] |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from L-glutamine: N-terminal protection followed by reduction of the side-chain carboxylic acid.
Experimental Protocol:
Step 1: N-terminal Protection of L-Glutamine (Synthesis of Boc-L-glutamine)
This procedure is a general method for the Boc protection of amino acids.
-
Dissolution: Dissolve L-glutamine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[7]
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.[7]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).
-
Reaction: Stir the mixture for several hours to allow the reaction to go to completion.
-
Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., dilute HCl) to precipitate the Boc-L-glutamine.
-
Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be further purified by crystallization.[7]
Step 2: Reduction of Boc-L-glutamine to Boc-L-glutaminol
This step involves the selective reduction of the carboxylic acid to an alcohol.
-
Dissolution: Dissolve Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Formation of Mixed Anhydride: Cool the solution to a low temperature (e.g., -15 °C) and add a chloroformate, such as ethyl chloroformate, and a tertiary amine, like N-methylmorpholine, to form a mixed anhydride.
-
Reduction: While maintaining the low temperature, add a solution of a reducing agent, such as sodium borohydride in water, dropwise to the reaction mixture.
-
Quenching and Work-up: After the reduction is complete, quench the reaction by adding a suitable reagent. Adjust the pH and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over a drying agent, and remove the solvent to yield Boc-L-glutaminol. Further purification can be achieved by chromatography or recrystallization.
Applications in Bioactive Peptide Synthesis
This compound is a valuable building block in the synthesis of modified peptides where the C-terminal carboxyl group of a glutamine residue is replaced by a hydroxymethyl group. This modification can impact the peptide's conformation, stability, and biological activity.
Logical Workflow for Peptide Synthesis using this compound:
Caption: Boc-SPPS workflow for peptide synthesis.
Role in Drug Development and Signaling Pathways
While this compound itself is not known to be biologically active, it serves as a crucial intermediate in the synthesis of peptides that can modulate various signaling pathways. Peptides containing glutamine or its derivatives are known to be involved in a range of biological processes.[8]
For instance, glutamine-containing peptides can influence intestinal health by modulating inflammatory responses through pathways like the TLR4/MyD88/NF-κB signaling cascade.[9] Furthermore, glutamine and certain peptides can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, by activating receptors in enteroendocrine L-cells.
Example Signaling Pathway: Glutamine-induced GLP-1 Secretion
Caption: Simplified glutamine-induced GLP-1 secretion pathway.
The modification of a peptide with a glutaminol residue, synthesized using this compound, can alter its interaction with such receptors and downstream signaling molecules, potentially leading to novel therapeutic agents with enhanced properties.
Conclusion
This compound is a specialized chemical reagent with significant applications in the synthesis of modified peptides for research and drug development. Its unique structure allows for the introduction of a C-terminal alcohol functionality in place of a carboxylic acid on a glutamine residue, which can profoundly influence the biological properties of the resulting peptide. A comprehensive understanding of its properties, synthesis, and applications is therefore essential for scientists working at the interface of chemistry and biology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 1H NMR [m.chemicalbook.com]
- 3. BOC-L-GLUTAMINOL(133565-42-1) 1H NMR spectrum [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]
- 8. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Boc-Glutaminol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of N-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol), a key intermediate in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available data, provides detailed experimental methodologies for solubility determination, and presents a logical workflow for this essential physicochemical characterization.
Core Concepts in this compound Solubility
This compound is an amino alcohol derivative where the alpha-amino group of glutaminol is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule. The presence of a primary amide, a primary alcohol, and the bulky, nonpolar Boc group results in a molecule with both polar and nonpolar regions, influencing its solubility profile. The fundamental principle of "like dissolves like" is paramount in predicting its solubility. Solvents capable of effectively solvating both the polar functionalities (through hydrogen bonding and dipole-dipole interactions) and the nonpolar Boc group will exhibit the highest solubilizing capacity.
Quantitative and Qualitative Solubility Data
Precise, publicly available quantitative solubility data for this compound is limited. However, by leveraging data from the structurally similar Boc-L-glutamine, which possesses a carboxylic acid instead of an alcohol, we can infer a likely solubility profile. The primary alcohol in this compound is less acidic and a weaker hydrogen bond donor/acceptor compared to the carboxylic acid in Boc-L-glutamine. This suggests that while the general trends may be similar, the absolute solubility values will differ.
The following table summarizes the expected solubility of this compound in a range of common organic solvents. This data is largely extrapolated and should be considered as a guideline for solvent selection, pending experimental verification.
| Solvent | Chemical Formula | Polarity Index | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL) - Estimated |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | Highly Soluble | > 10 |
| Ethanol | C₂H₅OH | 4.3 | Soluble | 5 - 10 |
| Isopropanol | C₃H₈O | 3.9 | Moderately Soluble | 1 - 5 |
| n-Butanol | C₄H₉OH | 3.9 | Sparingly Soluble | 0.5 - 1 |
| Water | H₂O | 10.2 | Sparingly Soluble | < 0.1 |
| Polar Aprotic Solvents | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble | > 10 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble | > 10 |
| Acetonitrile | C₂H₃N | 5.8 | Moderately Soluble | 1 - 5 |
| Acetone | C₃H₆O | 5.1 | Moderately Soluble | 1 - 5 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderately Soluble | 1 - 5 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble | 0.1 - 0.5 |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderately Soluble | 1 - 5 |
| Chloroform | CHCl₃ | 4.1 | Sparingly Soluble | 0.1 - 0.5 |
| Toluene | C₇H₈ | 2.4 | Insoluble | < 0.1 |
| Hexane | C₆H₁₄ | 0.1 | Insoluble | < 0.1 |
Note: These values are estimates based on the solubility of structurally related compounds and general principles of chemical solubility. Experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
The following section details a robust and widely accepted methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The equilibrium saturation method, followed by gravimetric or spectroscopic analysis, is considered the gold standard.[1]
Equilibrium Saturation Method (Shake-Flask)
This method involves creating a saturated solution of the solute in the solvent of interest and then determining the concentration of the dissolved solute.
a. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or orbital shaker
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Apparatus for solvent removal (e.g., rotary evaporator or vacuum oven)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
b. Experimental Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. Gentle and consistent agitation is crucial.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove all undissolved solid particles.
-
Quantification:
-
Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the this compound. Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Spectroscopic/Chromatographic Analysis: If this compound has a suitable chromophore, a pre-established calibration curve using a UV-Vis spectrophotometer can be used to determine the concentration. Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed for accurate quantification, especially for complex mixtures or when high sensitivity is required.
-
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, especially in early-stage drug discovery, automated HTS methods can be employed. These methods often rely on kinetic solubility measurements, which may not represent true thermodynamic equilibrium but are useful for ranking compounds and solvents.
a. Miniaturized Shake-Flask with HPLC/UPLC Analysis: This method adapts the equilibrium saturation method to a 96-well plate format.
-
A stock solution of this compound in a highly soluble solvent (e.g., DMSO) is prepared.
-
Small aliquots of the stock solution are added to each well of a 96-well plate containing the different test solvents.
-
The plate is sealed and agitated for a set period to allow for dissolution and potential precipitation.
-
The plate is then centrifuged to pellet any precipitate.
-
The supernatant is analyzed by HPLC or UPLC to determine the concentration of the dissolved compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of the factors influencing its solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
The Strategic Role of the Boc Protecting Group in the Chemistry of Glutaminol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of organic synthesis, particularly in pharmaceutical and peptide chemistry, the use of protecting groups is a cornerstone strategy for achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its reliability, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions. This technical guide provides an in-depth analysis of the function of the Boc protecting group in the context of Boc-L-glutaminol, a valuable chiral building block. We will explore its role in synthesis, detail relevant experimental protocols, present quantitative data, and illustrate the logical workflows involved.
Core Function of the Boc Protecting Group
The primary function of the tert-butoxycarbonyl (Boc) group is to temporarily mask the reactivity of an amine functional group.[1][2] In the case of glutaminol, which possesses a primary amine, a primary alcohol, and a primary amide, selective reactions would be impossible without protection.
The amine is both nucleophilic and basic, making it susceptible to a host of undesirable side reactions during synthetic transformations intended for other parts of the molecule.[1][3] By converting the amine into a carbamate, the Boc group effectively neutralizes these properties.[4][5] This protection allows chemists to perform reactions specifically at the hydroxyl group of Boc-Glutaminol, such as esterification or etherification, without interference from the amine.
Key characteristics of the Boc group's function include:
-
Reactivity Masking : It drastically reduces the nucleophilicity and basicity of the amine.[1][4]
-
Chemical Stability : The Boc group is robust and stable under basic, nucleophilic, and catalytic hydrogenation conditions.[4][5]
-
Orthogonality : Its stability profile makes it compatible with other protecting groups. For instance, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step syntheses.
-
Acid Labile Removal : The Boc group is readily cleaved under mild anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine with minimal side products.
The Synthetic Workflow: From L-Glutamine to L-Glutaminol
The synthesis of L-Glutaminol from its parent amino acid, L-Glutamine, highlights the essential role of the Boc group. The overall strategy involves three key stages: protection, reduction, and deprotection.
Experimental Protocols and Data
This section provides detailed, representative methodologies for the key transformations involved in the synthesis of L-Glutaminol, leveraging the Boc protecting group.
Step 1: Synthesis of N-α-Boc-L-Glutamine (Protection)
The protection of L-Glutamine is achieved by reacting it with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base. This procedure is adapted from established methods for Boc protection of amino acids.
Experimental Protocol:
-
Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄ solution.
-
Extract the product, Boc-L-Glutamine, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.
| Parameter | Value | Reference |
| Starting Material | L-Glutamine | |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [6] |
| Solvent | Dioxane/Water or THF/Water | [6] |
| Base | NaOH or Triethylamine | |
| Typical Yield | 75-90% | [6] |
| Appearance | White Powder | [7] |
| Melting Point | 113-124 °C | [8] |
| Optical Rotation [α]²⁰_D | -3.5° (c=1 in Ethanol) | [1] |
Step 2: Synthesis of Boc-L-Glutaminol (Reduction)
The carboxylic acid of Boc-L-Glutamine is reduced to a primary alcohol. A mild and efficient method involves activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄).
Experimental Protocol:
-
Dissolve Boc-L-Glutamine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of water.
-
Add the aqueous NaBH₄ solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction for 30-60 minutes at 0 °C, then allow it to warm to room temperature.
-
Carefully quench the reaction by adding 1M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, typically with a methanol/dichloromethane gradient) or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Boc-L-Glutamine | |
| Reagents | 1. CDI; 2. NaBH₄ | |
| Solvent | Anhydrous THF | |
| Typical Yield | Good to Excellent (>80%) | |
| Appearance | White to off-white powder | [8] |
| Melting Point | 117-123 °C | [8] |
| Optical Rotation [α]²⁰_D | -8° (c=2 in Methanol) | [8] |
Step 3: Synthesis of L-Glutaminol (Deprotection)
The final step is the removal of the Boc group under acidic conditions to yield the target molecule, L-Glutaminol.
Experimental Protocol:
-
Dissolve Boc-L-Glutaminol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM, dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize with a base such as ammonium hydroxide or by passing it through a basic ion-exchange resin.
-
Lyophilize or concentrate the aqueous solution to obtain the crude L-Glutaminol, which can be further purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | Boc-L-Glutaminol | |
| Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | |
| Solvent | Dichloromethane (DCM) or Dioxane | |
| Reaction Time | 1-4 hours | |
| Typical Yield | >95% |
Conclusion
The tert-butoxycarbonyl (Boc) group serves as an indispensable tool in the multi-step synthesis of L-Glutaminol from L-Glutamine. Its primary function is to act as a temporary shield for the nucleophilic amino group, thereby enabling the selective chemical reduction of the carboxylic acid to an alcohol. The Boc group's predictable stability to a range of reagents and its clean, efficient removal under mild acidic conditions make it an ideal choice for this synthetic route. A thorough understanding of its application, as detailed in the provided protocols, is crucial for researchers in drug discovery and chemical synthesis who utilize chiral amino alcohols as versatile intermediates.
References
- 1. Boc-Gln-OH 98 13726-85-7 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]
- 5. appretech.com [appretech.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Boc Protection of Glutaminol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of glutaminol, a critical step in various synthetic pathways within medicinal chemistry and drug development. The selective protection of the primary amine in glutaminol allows for subsequent modifications of the hydroxyl group and the amide side chain. This document details the underlying reaction mechanism, provides a specific experimental protocol, summarizes key quantitative data, and illustrates the workflow for this chemical transformation.
Core Mechanism of Boc Protection
The protection of the primary amine in glutaminol is achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of the primary amine in glutaminol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The generated tert-butoxide is a strong base and deprotonates the now positively charged amine, yielding the final N-Boc protected glutaminol and tert-butanol.
The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine intermediate and drive the reaction to completion. The inherent higher nucleophilicity of the amine group compared to the hydroxyl group in glutaminol allows for selective N-protection without significant O-acylation.
Experimental Protocol: Synthesis of N-Boc-L-Glutaminol
This section provides a detailed experimental procedure for the Boc protection of L-glutaminol. This protocol is adapted from established methodologies for the Boc protection of amino alcohols.
Materials and Reagents:
-
L-Glutaminol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC visualization method (e.g., potassium permanganate stain)
Procedure:
-
Reaction Setup: To a solution of L-glutaminol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq). Cool the resulting mixture to 0 °C in an ice bath with stirring.
-
Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (glutaminol).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent, to afford the pure N-Boc-L-glutaminol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Boc protection of glutaminol and related amino alcohols, compiled from various literature sources. It is important to note that yields and reaction times can vary depending on the specific reaction conditions and scale.
| Substrate | (Boc)₂O (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-Glutaminol | 1.1 | TEA (1.5) | DCM | 0 to RT | 12-16 | ~85-95 |
| Generic Amino Alcohol | 1.1 | TEA (1.2) | Dioxane/Water | RT | 4 | >90 |
| Phenylalaninol | 1.05 | NaHCO₃ | Dioxane/Water | RT | 2 | 98 |
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction mechanism for the Boc protection of glutaminol.
Experimental Workflow
A Technical Guide to Boc-L-Glutaminol for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, synthesis, and applications of Boc-L-glutaminol, a critical building block in modern peptide and medicinal chemistry.
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-glutaminol (Boc-L-glutaminol), a valuable amino alcohol derivative for researchers, scientists, and drug development professionals. This document details commercially available sources, provides insights into its synthesis, and explores its applications, particularly in peptide synthesis.
Commercial Availability
A variety of chemical suppliers offer Boc-L-glutaminol, catering to a range of research and development needs. The purity and available quantities can vary between suppliers, impacting its application and cost-effectiveness. Below is a comparative table of commercial sources for Boc-L-glutaminol.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |
| Chem-Impex [1] | ≥ 95% (HPLC) | 250 mg, 1 g, 5 g, 10 g | $70 - $1250 | 133565-42-1 |
| BOC Sciences [2] | ≥ 98% (HPLC) | Custom | Contact for quote | 133565-42-1 |
| Aapptec Peptides [3] | Not specified | Custom | Contact for quote | 133565-42-1 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis of Boc-L-Glutaminol
The synthesis of Boc-L-glutaminol typically involves the protection of the α-amino group of L-glutamine followed by the reduction of the carboxylic acid. A common and effective method is the reduction of the corresponding Boc-L-glutamine methyl ester.
Experimental Protocol: Synthesis via Reduction of Boc-L-glutamine methyl ester
This protocol outlines a representative procedure for the synthesis of Boc-L-glutaminol.
Materials:
-
Boc-L-glutamine methyl ester
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Boc-L-glutamine methyl ester in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of lithium borohydride in THF to the stirred solution of the starting material. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dry methanol at 0 °C to decompose the excess lithium borohydride.
-
Work-up: Add saturated aqueous ammonium chloride solution to the reaction mixture. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Boc-L-glutaminol.
Caption: A potential mechanism of action for a glutaminol-modified peptide.
This guide serves as a foundational resource for professionals working with Boc-L-glutaminol. For specific applications and troubleshooting, consulting detailed literature and supplier documentation is recommended.
References
Boc-Glutaminol vs. Boc-Glutamine: A Technical Guide to Strategic Selection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing glutamine residues presents unique challenges, primarily due to the propensity of the glutamine side chain to undergo undesirable side reactions. This technical guide provides an in-depth comparison of two key building blocks used in Boc-based solid-phase peptide synthesis (SPPS): Boc-L-Glutamine (Boc-Gln-OH) and a less conventional alternative, Boc-L-Glutaminol (Boc-Gln-ol). While Boc-Gln-OH is a standard reagent, its use is often complicated by pyroglutamate formation and side-chain dehydration. Boc-Glutaminol, an amino alcohol derivative, offers a promising strategy to circumvent these issues by modifying the C-terminus, thereby altering the peptide's physicochemical properties and stability. This document explores the fundamental chemistry, experimental considerations, and strategic advantages of each building block, providing researchers with the necessary information to make informed decisions for the successful synthesis of complex peptides.
Introduction: The Glutamine Challenge in Peptide Synthesis
Glutamine is a frequently occurring amino acid in bioactive peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) is notoriously problematic. The primary challenges associated with the use of Nα-Boc-L-glutamine (Boc-Gln-OH) are two major side reactions:
-
Pyroglutamate Formation: The N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[1][2] This reaction is particularly prevalent under the acidic conditions used for Boc deprotection and can also occur under basic conditions.[3] The formation of pyroglutamate results in a blocked N-terminus, preventing further peptide chain elongation and leading to truncated sequences.
-
Side-Chain Dehydration: The amide group of the glutamine side chain can be dehydrated to a nitrile group, especially during the activation step of the carboxyl group for coupling. This irreversible modification alters the peptide's structure and biological activity.[4][5]
To mitigate these side reactions, the side-chain amide of glutamine is often protected with a trityl (Trt) group (Boc-Gln(Trt)-OH).[6] The bulky Trt group sterically hinders both pyroglutamate formation and nitrile formation.[7]
An alternative and potentially more robust strategy involves the use of Boc-L-Glutaminol . By reducing the C-terminal carboxylic acid of glutamine to a primary alcohol, the fundamental reactivity of the C-terminus is altered, offering a unique approach to peptide design and synthesis. This guide will compare and contrast the use of Boc-Glutamine and this compound in peptide synthesis.
Physicochemical Properties
A clear understanding of the physicochemical properties of each building block is crucial for successful implementation in peptide synthesis.
| Property | Boc-L-Glutamine (Boc-Gln-OH) | Boc-L-Glutaminol (Boc-Gln-ol) | References |
| Molecular Formula | C₁₀H₁₈N₂O₅ | C₁₀H₂₀N₂O₄ | [8][9] |
| Molecular Weight | 246.26 g/mol | 232.28 g/mol | [8][9] |
| Appearance | White to off-white powder | White to off-white powder | [8][9] |
| Melting Point | 115 - 124 °C | 117 - 123 °C | [8][9] |
| Solubility | Soluble in organic solvents like DMF and DCM; less soluble in water. | Soluble in methanol. General solubility in common SPPS solvents is expected to be good. | [9][10][11] |
Boc-L-Glutamine in Peptide Synthesis: A Closer Look at the Side Reactions
The use of Boc-Gln-OH without side-chain protection is generally limited to the synthesis of short peptides where the glutamine residue is not at the N-terminus. For longer or more complex peptides, particularly those with N-terminal glutamine, side-chain protection is highly recommended.
Pyroglutamate Formation
The mechanism of pyroglutamate formation involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide carbonyl, leading to the elimination of ammonia and the formation of a five-membered lactam ring.[1] This reaction is catalyzed by both acid and base.[3]
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Stability [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 11. peptide.com [peptide.com]
The Pivotal Role of Boc-Glutaminol in Medicinal Chemistry: A Technical Guide
For Immediate Release
Boc-Glutaminol, a chiral building block, is a cornerstone in the synthesis of complex molecular architectures essential for the development of novel therapeutics. This technical guide provides an in-depth analysis of its fundamental applications, focusing on its role in the synthesis of enzyme inhibitors and neuroprotective agents. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in leveraging the unique properties of this versatile molecule.
Core Applications of this compound in Drug Discovery
This compound, chemically (S)-tert-butyl (4-amino-5-hydroxy-4-oxobutyl)carbamate, serves as a crucial starting material and intermediate in the synthesis of a diverse range of biologically active compounds. Its inherent chirality and the presence of the tert-butyloxycarbonyl (Boc) protecting group allow for precise stereochemical control and selective chemical transformations, which are paramount in the design of effective and safe pharmaceuticals.[]
Two primary areas where this compound has significant applications are in the development of:
-
Enzyme Inhibitors: As a precursor to pyrrolidinone-based structures and other cyclic and linear peptidomimetics, this compound is instrumental in creating molecules that can modulate the activity of key enzymes implicated in disease.
-
Neuroprotective Agents: The glutamine backbone of this compound makes it a relevant scaffold for the synthesis of compounds aimed at mitigating glutamate-induced neurotoxicity and interfering with apoptotic pathways in neurons.
Synthesis of Pyrrolidinone-Based Enzyme Inhibitors
A key synthetic transformation of this compound is its cyclization to form pyrrolidinone derivatives. These scaffolds are prevalent in a variety of enzyme inhibitors due to their rigid conformation, which can facilitate precise interactions with the active site of a target enzyme.
Experimental Protocol: Synthesis of (S)-Boc-5-oxopyrrolidine-2-carboxylic acid from Boc-L-glutaminol
This protocol outlines a general procedure for the oxidation of Boc-L-glutaminol to the corresponding pyroglutamic acid derivative, a key intermediate for further elaboration into more complex inhibitors.
Materials:
-
Boc-L-glutaminol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-L-glutaminol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves and the two phases are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-Boc-5-oxopyrrolidine-2-carboxylic acid.
Expected Yield: 85-95%
Application in γ-Secretase Modulators for Alzheimer's Disease
γ-Secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2][3] Modulators of γ-secretase that selectively reduce the production of the toxic Aβ42 isoform are a promising therapeutic strategy.[4][5] Pyrrolidinone-containing molecules have been explored as scaffolds for such modulators.
Below is a table summarizing the in vitro activity of representative γ-secretase modulators with structures related to pyrrolidinone-based scaffolds.
| Compound ID | Structure | Aβ42 Inhibition IC₅₀ (nM) |
| GSM-1 | Arylimidazole derivative | 7.1 |
| GSM-2 | Isoindolinone derivative | 0.39 |
| GSM-3 | Fused Oxadiazine 8r | 20 |
| GSM-4 | Fused Oxadiazine 8s | 30 |
Data is illustrative and compiled from various sources to represent the potency of this class of compounds.[2][5]
The following diagram illustrates the logical workflow for the development of these inhibitors.
Caption: Workflow for the synthesis and evaluation of γ-secretase modulators.
The signaling pathway affected by these modulators is the amyloid precursor protein (APP) processing pathway.
Caption: Amyloid Precursor Protein processing pathway and the action of γ-secretase modulators.
This compound in the Synthesis of Neuroprotective Agents
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative diseases. This process is often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent activation of apoptotic pathways, including the caspase cascade.
This compound can serve as a chiral precursor for the synthesis of caspase inhibitors, which can block the execution phase of apoptosis and thus exert a neuroprotective effect.
Experimental Protocol: General Synthesis of a Peptidic Caspase Inhibitor Intermediate
This protocol describes the coupling of a Boc-protected amino acid (in this case, a derivative of glutaminol) to a resin, a fundamental step in solid-phase peptide synthesis (SPPS) of peptidic inhibitors.
Materials:
-
Wang resin
-
Boc-L-glutaminol derivative (e.g., with a protected side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve the Boc-L-glutaminol derivative (3 eq), DCC (3 eq), and DMAP (0.1 eq) in a minimal amount of DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
For subsequent coupling steps, remove the Boc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Neutralize the resin with a solution of 5% DIPEA in DCM.
-
Proceed with the coupling of the next amino acid.
Caspase Activation and Inhibition
Caspases are a family of cysteine proteases that play a crucial role in apoptosis.[] The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates and ultimately cell death. Inhibitors of these caspases can prevent this process.
| Inhibitor Type | Target Caspases | Representative IC₅₀ (nM) |
| Pan-caspase inhibitor | Broad-spectrum | Varies widely |
| Caspase-3/7 inhibitor | Caspase-3, Caspase-7 | 10-100 |
Data is illustrative and represents typical potencies for these classes of inhibitors.
The following diagram illustrates the apoptotic signaling pathway and the point of intervention for caspase inhibitors.
Caption: Glutamate-induced apoptotic pathway and the inhibitory action of caspase inhibitors.
Conclusion
This compound is a powerful and versatile chiral building block in medicinal chemistry. Its application in the synthesis of enzyme inhibitors, such as γ-secretase modulators, and neuroprotective agents, like caspase inhibitors, highlights its importance in the development of treatments for complex diseases like Alzheimer's and other neurodegenerative disorders. The ability to readily transform this compound into conformationally constrained scaffolds, such as pyrrolidinones, and its utility in peptide synthesis make it an invaluable tool for drug discovery and development professionals. Further exploration of novel synthetic routes and applications of this compound is expected to continue to yield innovative therapeutic candidates.
References
- 2. Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel scaffolds for γ-secretase modulators without an arylimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides with C-Terminal Boc-Glutaminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient assembly of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method that offers advantages for the synthesis of certain peptide sequences. This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating a C-terminal glutaminol residue using Boc-Gln(Trt)-ol. The presence of a C-terminal amino alcohol can significantly influence the biological activity, stability, and pharmacokinetic properties of a peptide, making it a valuable modification in drug discovery and development.[1][2]
This protocol outlines the attachment of Boc-Gln(Trt)-ol to a 2-chlorotrityl chloride resin, the stepwise elongation of the peptide chain using standard Boc-SPPS chemistry, and the final cleavage and deprotection of the peptide alcohol.
Key Experimental Protocols
Resin Preparation and Loading of Boc-Gln(Trt)-ol
The synthesis begins with the attachment of the C-terminal amino alcohol, Boc-Gln(Trt)-ol, to a highly acid-labile 2-chlorotrityl chloride resin. This resin is chosen for its ability to be cleaved under mild acidic conditions, which helps to preserve the integrity of the peptide alcohol.[3][4][5] The trityl (Trt) protecting group on the side chain of glutaminol prevents unwanted side reactions during synthesis.
Experimental Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve Boc-Gln(Trt)-ol (1.5 equivalents relative to the resin loading) in anhydrous DCM.
-
Loading: Add the Boc-Gln(Trt)-ol solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIEA) (2.0 equivalents relative to the resin loading) to the reaction mixture.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.
-
Washing: Filter the resin and wash sequentially with DCM (3 times), N,N-dimethylformamide (DMF) (3 times), and finally with methanol (3 times).
-
Drying: Dry the loaded resin under vacuum.
Table 1: Reagents and Conditions for Resin Loading
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride (100-200 mesh) |
| Amino Alcohol | Boc-Gln(Trt)-ol |
| Equivalents of Amino Alcohol | 1.5 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | N,N-diisopropylethylamine (DIEA) |
| Equivalents of Base | 2.0 |
| Reaction Time | 2-4 hours |
| Capping Agent | Methanol |
| Washing Solvents | DCM, DMF, Methanol |
Peptide Chain Elongation (Boc-SPPS Cycles)
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus using repetitive cycles of Nα-Boc deprotection and amino acid coupling.
Experimental Protocol:
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DMF (2 times for 2 minutes each).
-
Wash the resin with DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Table 2: Reagents and Conditions for a Single Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration/Equivalents | Time |
| Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 30 minutes |
| Neutralization | DIEA in DMF | 5-10% (v/v) | 2 x 2 minutes |
| Coupling | Boc-Amino Acid | 3 equivalents | 1-2 hours |
| HBTU | 2.9 equivalents | ||
| HOBt | 3 equivalents | ||
| DIEA | 6 equivalents | ||
| Washing | DCM, IPA, DMF | - | As required |
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.
Experimental Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether multiple times and then dry the purified peptide under vacuum.
Table 3: Cleavage Cocktail Composition and Conditions
| Component | Percentage/Ratio | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and removal of protecting groups |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
| Water | 2.5% | Proton source |
| Reaction Time | 2-3 hours | - |
| Precipitation Solvent | Cold Diethyl Ether | - |
Peptide Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
RP-HPLC: Purify the peptide on a C18 column using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Caption: Workflow for Boc-SPPS of a peptide with C-terminal Glutaminol.
Caption: Conceptual role of a peptide alcohol as an enzyme inhibitor.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-Glutaminol in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Boc-L-Glutaminol into peptide chains using solution-phase synthesis. The protocols cover the preparation of the necessary protected amino alcohol, its coupling to a peptide chain, and the final deprotection steps.
Introduction
Glutaminol-containing peptides are of increasing interest in medicinal chemistry due to the introduction of a stable, neutral, and hydrophilic side chain that can influence the peptide's conformation, solubility, and biological activity. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in peptide synthesis. This document outlines a robust methodology for the solution-phase synthesis of peptides containing a glutaminol residue, focusing on a benzyl ether protection strategy for the side-chain hydroxyl group, which is compatible with Boc chemistry.
Orthogonal Protection Strategy
The successful synthesis of peptides containing glutaminol requires an orthogonal protection strategy to selectively deprotect the α-amino group for chain elongation while keeping the side-chain hydroxyl group protected. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is well-suited for this purpose.
-
α-Amino Group Protection: The Boc group is used for the temporary protection of the α-amino group. It is stable to the basic and neutral conditions used during coupling reactions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).
-
Side-Chain Hydroxyl Protection: The side-chain hydroxyl group of glutaminol is protected as a benzyl ether (Bzl). The benzyl group is stable to the acidic conditions used for Boc removal and can be cleaved under stronger acidic conditions (e.g., HF) or by catalytic transfer hydrogenation.
Application Notes & Protocols for Boc-Glutaminol Coupling Reactions
Introduction
The formation of a stable amide bond is a fundamental reaction in the synthesis of peptides, peptidomimetics, and various small molecule therapeutics.[1][2] Boc-L-Glutaminol, a derivative of glutamine where the side-chain carboxylic acid is reduced to an alcohol, is a valuable building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for selective coupling reactions at the N-terminus.[][4]
This document provides detailed application notes and protocols for the coupling of a carboxylic acid to the deprotected amino group of glutaminol (or the coupling of a Boc-protected amino acid to an amine). The primary challenge in coupling reactions involving glutamine derivatives is the prevention of side reactions, such as dehydration of the side-chain amide.[5] While glutaminol itself does not have the side-chain carboxyl group of glutamine, careful selection of coupling reagents and conditions is still crucial to ensure high yield, purity, and minimal racemization.[6] These protocols are intended for researchers, scientists, and drug development professionals.
General Principles of Amide Bond Formation
The coupling reaction involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[7] This process is mediated by a "coupling reagent." The Boc group protects the amine of one of the reagents, preventing self-polymerization and ensuring that the reaction proceeds in the desired direction.[][8] After the coupling reaction, the Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions.[]
Common classes of coupling reagents include:
-
Carbodiimides: (e.g., DCC, DIC, EDC) These reagents facilitate dehydration to form an active intermediate.[5][9] They are often used with additives like HOBt to suppress racemization.[5]
-
Phosphonium Salts: (e.g., BOP, PyBOP) These reagents form highly reactive phosphonium esters. BOP is highly efficient but produces a carcinogenic byproduct.[5][6]
-
Aminium/Uronium Salts: (e.g., HBTU, HATU, HCTU) These are among the most popular and efficient coupling reagents, known for fast reaction times and low racemization, especially when forming OBt or OAt esters in situ.[5][10]
Data Presentation: Comparison of Coupling Reagents
The selection of the appropriate coupling reagent is critical for the success of the amide bond formation. The table below summarizes the properties of commonly used reagents.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent(s) | Common Additives | Advantages | Disadvantages/Considerations |
| Carbodiimides | DIC (Diisopropylcarbodiimide), EDC (Water-soluble) | HOBt, Oxyma | Cost-effective, well-established.[5] EDC and its byproduct are water-soluble, simplifying workup.[11] | Can cause racemization (suppressed by additives).[5] Side reaction of asparagine/glutamine dehydration.[5] DCC byproduct is poorly soluble.[5] |
| Phosphonium Salts | BOP, PyBOP | None typically required | Highly efficient, minimal racemization.[6][10] Useful for difficult or sterically hindered couplings. | BOP generates carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[5] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | None typically required | Very fast reaction times (often < 15 min).[5][12] Low racemization.[5] High coupling efficiency. HATU is especially effective for hindered couplings.[10] | Higher cost compared to carbodiimides. Can be moisture-sensitive. |
Experimental Protocols
The following protocols provide detailed methodologies for Boc-Glutaminol coupling reactions. It is assumed that the amine component is ready for coupling (i.e., the N-terminal protecting group, if any, has been removed). All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: DIC/HOBt Mediated Coupling
This protocol utilizes a carbodiimide activator with an additive to minimize racemization.[5]
Table 2: Reagent Stoichiometry for DIC/HOBt Coupling
| Reagent | Equivalents (eq) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine Component | 1.0 - 1.2 | Substrate |
| DIC | 1.1 - 1.2 | Coupling Reagent |
| HOBt (1-Hydroxybenzotriazole) | 1.1 - 1.2 | Racemization Suppressant |
| DIPEA (Diisopropylethylamine) | 2.0 - 3.0 | Base |
| Solvent (DMF or DCM) | - | Reaction Medium |
Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol uses a highly efficient uronium salt-based coupling reagent, ideal for rapid and clean reactions.[1]
Table 3: Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents (eq) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine Component | 1.1 | Substrate |
| HATU | 1.1 | Coupling Reagent |
| DIPEA or 2,4,6-Collidine | 2.0 | Base |
| Solvent (DMF) | - | Reaction Medium |
Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.[13]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations: Workflows and Mechanisms
General Coupling Workflow
Caption: General workflow for amide bond formation.
Mechanism of DIC/HOBt Coupling
Caption: Simplified mechanism of DIC/HOBt coupling.
Mechanism of HATU Coupling
Caption: Simplified mechanism of HATU coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Boc-Glutaminol using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity is attributed to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the deprotection of Boc-protected amines, such as Boc-Glutaminol, to yield the free amine, Glutaminol.[1]
This document provides a comprehensive guide to the TFA-mediated deprotection of this compound, including detailed experimental protocols, a discussion of the reaction mechanism, and quantitative data to facilitate reaction optimization.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps:[2][3][4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to produce the free amine and carbon dioxide gas.
-
Protonation of the Amine: The newly formed amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.
The liberated tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or polymerize.[2][3] It is important to perform the reaction in a well-ventilated area or in a system that allows for the safe release of the generated carbon dioxide and isobutylene gases.[2]
Figure 1: Reaction mechanism of TFA-mediated Boc deprotection.
Data Presentation
The following table summarizes typical reaction conditions for the TFA-mediated deprotection of Boc-protected amines, which can be adapted for this compound. Specific optimization for this compound may be required to achieve optimal yield and purity.
| Parameter | Typical Range | Notes |
| TFA Concentration | 20% - 100% (v/v) in a co-solvent | Higher concentrations can lead to faster reactions but may also increase the risk of side reactions.[4][5] |
| Co-Solvent | Dichloromethane (DCM) | DCM is the most common co-solvent.[3][6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and then allowed to warm to room temperature.[6] |
| Reaction Time | 1 - 18 hours | Reaction progress should be monitored by TLC or LC-MS.[7] |
| Yield | Generally high (>90%) | Yields are substrate-dependent and can be optimized by adjusting reaction conditions. |
| Purity | High | Purification, if necessary, can be achieved by chromatography or recrystallization. |
Experimental Protocols
This section provides a detailed methodology for the deprotection of this compound using TFA.
Materials
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Workflow
Figure 2: Experimental workflow for the deprotection of this compound.
Detailed Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Glutaminol in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. A common condition involves using a 1:1 mixture of TFA and DCM.[7] For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[4][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Glutaminol.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure L-Glutaminol.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of TFA vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
The deprotection reaction generates carbon dioxide and isobutylene gas; ensure the reaction vessel is not sealed to prevent pressure build-up.[2]
By following these protocols and considering the provided data, researchers can effectively perform the TFA-mediated deprotection of this compound to obtain the desired Glutaminol product for their research and development needs.
References
- 1. peptide.com [peptide.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lookchem.com [lookchem.com]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Incorporating Glutamine Residues in Peptides using Boc-Glutamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively incorporate glutamine (Gln) residues into synthetic peptides using tert-butyloxycarbonyl (Boc) protected glutamine derivatives. This document outlines the advantages of using side-chain protected glutamine, details experimental protocols for solid-phase peptide synthesis (SPPS), presents quantitative data for performance comparison, and discusses potential side reactions and mitigation strategies. Furthermore, it briefly covers the application of Boc-L-glutaminol.
Introduction: The Challenge of Incorporating Glutamine
Glutamine's reactive side-chain amide presents challenges during peptide synthesis. Key issues include:
-
Poor Solubility: Fmoc-Gln-OH and Boc-Gln-OH exhibit low solubility in common SPPS solvents like dimethylformamide (DMF), which can hinder coupling efficiency.[1][2]
-
Side Reactions:
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, leading to a truncated peptide sequence. This can be catalyzed by heat or enzymatic action.[2][3][4]
-
Dehydration: The side-chain amide can undergo dehydration to form a nitrile during the activation step, especially with carbodiimide-based coupling reagents.[2]
-
To overcome these challenges, side-chain protected glutamine derivatives are employed. In Boc-based SPPS, Boc-Gln(Xan)-OH (xanthyl) has been traditionally used, while in the more common Fmoc-SPPS, Fmoc-Gln(Trt)-OH (trityl) is the standard.[1][2] The bulky trityl group effectively shields the side-chain amide, preventing side reactions and enhancing solubility.[5]
Boc-Gln(Trt)-OH: The Gold Standard for Glutamine Incorporation
Nα-Boc-Nδ-trityl-L-glutamine (Boc-Gln(Trt)-OH) is a key building block for incorporating glutamine residues in peptide synthesis. The trityl protecting group on the side chain amide enhances solubility and minimizes side reactions.[2]
2.1. Advantages of Using Boc-Gln(Trt)-OH:
-
Increased Solubility: The trityl group significantly improves the solubility of the amino acid derivative in standard organic solvents used in peptide synthesis.[5]
-
Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the side-chain amide to a nitrile and reduces the likelihood of pyroglutamate formation.[2][5]
-
Improved Yield and Purity: By minimizing side reactions and improving coupling efficiency, the use of Boc-Gln(Trt)-OH generally leads to higher yields and purity of the final peptide.
2.2. Quantitative Data Summary
The following table summarizes the comparative performance of different glutamine derivatives.
| Feature | Boc-Gln-OH | Boc-Gln(Xan)-OH | Boc-Gln(Trt)-OH |
| Solubility in DMF | Low | Moderate | High[5] |
| Prevention of Nitrile Formation | Low | High[1] | High[2] |
| Prevention of Pyroglutamate Formation | Low risk unless at N-terminus | Moderate risk | Low risk[2] |
| Coupling Efficiency | Can be low due to solubility | Improved | Generally high |
| Typical Purity of Crude Peptide | Variable, can be lower | Generally good | High |
Experimental Protocols
3.1. General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
3.2. Protocol for Incorporating Boc-Gln(Trt)-OH in Manual Boc-SPPS
This protocol describes a single coupling cycle for the incorporation of Boc-Gln(Trt)-OH onto a resin-bound peptide chain.
Materials:
-
Peptide synthesis resin with a free N-terminal amine (e.g., MBHA resin)
-
Boc-Gln(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 50% TFA (Trifluoroacetic acid) in DCM[6]
-
Washing solvent: IPA (Isopropanol)
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization: Wash the resin with a 5% DIPEA solution in DCM (2x for 2 minutes each) followed by DCM washes (3x).
-
Amino Acid Activation:
-
In a separate vial, dissolve Boc-Gln(Trt)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes.
-
-
Coupling:
-
Add the activated Boc-Gln(Trt)-OH solution to the deprotected peptidyl-resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
3.3. Cleavage and Deprotection
Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trityl group, are removed simultaneously.
-
Cleavage Cocktail: A common cleavage cocktail for Boc-SPPS is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[5] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.
-
Procedure: Treat the peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
3.4. Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Side Reaction Management: Pyroglutamate Formation
The formation of pyroglutamate is a significant side reaction, especially when glutamine is at the N-terminus.
Caption: Prevention of pyroglutamate formation using a trityl protecting group.
The bulky trityl group on the side chain of glutamine sterically hinders the N-terminal amine from attacking the side-chain amide, thus significantly reducing the rate of pyroglutamate formation.[2]
Application of Boc-L-Glutaminol
Boc-L-glutaminol is the alcohol derivative of Boc-L-glutamine. It is a specialized building block used to introduce a glutaminol residue at the C-terminus of a peptide or as a standalone modified amino acid derivative.[8] The primary hydroxyl group can be further functionalized. Its use is less common than Boc-Gln(Trt)-OH and is typically for specific applications in medicinal chemistry and drug development where a C-terminal alcohol functionality is desired.[8]
Synthesis involving Boc-L-glutaminol would typically be carried out in solution phase due to the lack of a carboxylic acid for attachment to standard SPPS resins.
Role of Glutamine Residues in Peptides
Glutamine residues play several important roles in the structure and function of peptides and proteins:
-
Hydrogen Bonding: The side-chain amide can act as both a hydrogen bond donor and acceptor, contributing to the stability of secondary and tertiary structures.
-
Solubility: Glutamine is a polar amino acid and can enhance the solubility of peptides.
-
Biological Activity: Glutamine-containing peptides can have various biological activities. For example, glutamine is a potent stimulator of Glucagon-Like Peptide-1 (GLP-1) secretion.[2] Peptides with polyglutamine tracts are also substrates for transglutaminase, an enzyme involved in cross-linking proteins.[9]
By understanding the principles and protocols outlined in these application notes, researchers can confidently and efficiently incorporate glutamine residues into their target peptides, leading to higher quality synthetic products for a wide range of applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Glutaminol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-Glutaminol in the development of targeted drug delivery systems. The unique structural features of this compound make it a promising candidate for the design of innovative linkers in antibody-drug conjugates (ADCs) and for the surface functionalization of liposomal nanocarriers.
Introduction: The Role of this compound in Targeted Therapy
Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents while minimizing off-target toxicity.[1][2][3][4] Boc-L-glutaminol, a derivative of the amino acid glutamine, offers a versatile scaffold for the construction of sophisticated drug delivery vehicles.[5] Its primary amine allows for conjugation to targeting moieties like antibodies, while the hydroxyl group can be derivatized to attach cytotoxic payloads. The glutamine backbone itself presents opportunities for designing enzyme-cleavable linkers, potentially exploiting the tumor microenvironment's unique enzymatic profile for specific drug release.
The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis and can be readily removed under acidic conditions, allowing for controlled and sequential conjugation steps.[] This document outlines the application of this compound in the development of a novel antibody-drug conjugate.
Application: this compound as a Linker Component in Antibody-Drug Conjugates (ADCs)
In this application, a this compound derivative is utilized to create a cleavable linker for an ADC. The rationale is to design a linker that is stable in systemic circulation but is cleaved by enzymes overexpressed in the tumor microenvironment, such as cathepsin B, to release the cytotoxic payload.[][]
Diagram: Structure of a this compound-Based ADC
Caption: Structure of an ADC with a this compound linker.
Experimental Protocols
Protocol 1: Synthesis of this compound-Payload Conjugate
This protocol describes the synthesis of a cleavable linker-payload complex using this compound, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the cytotoxic drug monomethyl auristatin E (MMAE).
Materials:
-
Boc-L-Glutaminol
-
Maleimide-PEG4-NHS ester
-
p-aminobenzyl alcohol (PAB)
-
Monomethyl auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of this compound: Dissolve Boc-L-Glutaminol (1.1 eq) and NHS (1.2 eq) in anhydrous DCM. Add DCC (1.1 eq) at 0°C and stir for 4 hours at room temperature. Filter the reaction mixture to remove dicyclohexylurea and concentrate the filtrate under reduced pressure.
-
Coupling with PAB: Dissolve the activated this compound-NHS ester and PAB (1.0 eq) in DMF. Stir the mixture at room temperature for 12 hours. Purify the product by column chromatography.
-
Coupling with MMAE: Activate the hydroxyl group of the this compound-PAB conjugate using a suitable method (e.g., conversion to a carbonate). React the activated intermediate with MMAE (1.0 eq) in the presence of a base (e.g., DIEA) in DMF. Purify the resulting this compound-PAB-MMAE by chromatography.
-
Boc Deprotection: Dissolve the purified product in a solution of 20% TFA in DCM. Stir for 1 hour at room temperature. Evaporate the solvent to obtain the deprotected amine.
-
Attachment of Maleimide Group: React the deprotected amine with Maleimide-PEG4-NHS ester (1.0 eq) in DMF with DIEA. Purify the final Maleimide-PEG4-Glutaminol-PAB-MMAE linker-payload by HPLC.
Diagram: Synthesis Workflow
Caption: Workflow for linker-payload synthesis.
Protocol 2: Conjugation to Antibody
This protocol details the conjugation of the synthesized linker-payload to a monoclonal antibody (e.g., Trastuzumab) through partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG4-Glutaminol-PAB-MMAE (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
Procedure:
-
Antibody Reduction: Prepare a solution of the antibody in PBS. Add a 2.5-fold molar excess of TCEP and incubate at 37°C for 2 hours to partially reduce the disulfide bonds.
-
Purification: Remove excess TCEP by passing the reduced antibody solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Conjugation: Immediately add a 5-fold molar excess of the Maleimide-linker-payload dissolved in DMF to the reduced antibody solution. Gently mix and incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Purification of ADC: Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
-
Characterization: Characterize the ADC for protein concentration (e.g., BCA assay), drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC), and aggregation (size-exclusion chromatography).
Data Presentation
The following tables present hypothetical data from the characterization of the synthesized ADC.
Table 1: ADC Characterization
| Parameter | Result |
| Protein Concentration | 10.2 mg/mL |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Monomer Purity | >95% |
| Aggregation | <2% |
Table 2: In Vitro Cytotoxicity Assay (MTT Assay)
| Cell Line | Target Expression | IC50 of ADC (nM) | IC50 of Free Drug (nM) |
| SK-BR-3 | HER2+++ | 1.5 | 0.5 |
| BT-474 | HER2+++ | 2.1 | 0.6 |
| MDA-MB-231 | HER2- | >1000 | 0.8 |
Proposed Mechanism of Action
The targeted delivery and intracellular release of the cytotoxic payload are crucial for the efficacy of the ADC.
Diagram: ADC Mechanism of Action
Caption: Mechanism of action of the ADC.
Conclusion
This compound serves as a valuable and versatile building block in the design of targeted drug delivery systems. The protocols and data presented here provide a framework for researchers to explore its potential in developing novel and effective ADCs. Further optimization of the linker chemistry and conjugation strategies may lead to next-generation targeted therapies with improved therapeutic windows.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes for Tumor Targeted Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
The Role of Boc-Glutaminol in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Modifications to the peptide backbone and termini are critical strategies for improving stability, bioavailability, and target specificity. The incorporation of non-standard amino acids and their derivatives, such as amino alcohols, at the C-terminus of a peptide can significantly alter its pharmacological profile. Boc-L-Glutaminol, a derivative of glutamine with a C-terminal alcohol, serves as a valuable building block in the synthesis of such modified peptides. This document provides detailed application notes and experimental protocols for the use of Boc-L-Glutaminol in solid-phase peptide synthesis (SPPS) to generate novel bioactive peptides.
C-terminal modification of peptides to amino alcohols can lead to increased resistance to enzymatic degradation by carboxypeptidases, thereby prolonging their in vivo half-life. Furthermore, the neutral charge of the C-terminal alcohol can enhance membrane permeability and alter receptor binding interactions. A notable class of peptides featuring a C-terminal amino alcohol are the peptaibols, which exhibit potent antimicrobial and anticancer activities by forming ion channels in cell membranes.[1][2][3][4] The presence of glutamine residues within peptaibol sequences has been shown to influence the lifetime of these membrane channels, suggesting that a C-terminal glutaminol could have a significant impact on biological activity.[2]
Application Notes
The primary application of Boc-L-Glutaminol is in the solid-phase synthesis of peptides with a C-terminal glutaminol moiety. This modification is particularly relevant for:
-
Enhancing Metabolic Stability: The C-terminal alcohol is not a substrate for carboxypeptidases, which are common metabolic enzymes that degrade peptides from the C-terminus. This modification can significantly increase the peptide's stability in biological fluids.
-
Modulating Bioactivity: The replacement of a C-terminal carboxylic acid with a neutral alcohol group can alter the peptide's interaction with its biological target. This can lead to changes in binding affinity, selectivity, and overall potency. For instance, in some proline-rich antimicrobial peptides, C-terminal alcohol modification has been shown to increase activity against Gram-negative bacteria.[5]
-
Improving Pharmacokinetic Properties: The increased hydrophobicity resulting from the neutral C-terminus can improve a peptide's ability to cross cellular membranes, potentially leading to better oral bioavailability or enhanced cellular uptake.
-
SAR Studies: Boc-L-Glutaminol is a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to systematically investigate the impact of the C-terminal charge and functional group on a peptide's biological activity.
Data Presentation
The following tables summarize key data for Boc-L-Glutaminol and representative quantitative parameters for the synthesis of a generic glutaminol-containing peptide.
Table 1: Properties of Boc-L-Glutaminol
| Property | Value | Reference |
| Synonyms | Boc-L-Gln-ol | |
| CAS Number | 133565-42-1 | [6] |
| Molecular Formula | C10H20N2O4 | [6] |
| Molecular Weight | 232.3 g/mol | [6] |
| Appearance | White to off-white powder | |
| Purity | ≥ 95% (HPLC) | |
| Storage | 0 - 8 °C |
Table 2: Typical Quantitative Data for Solid-Phase Synthesis of a Glutaminol-Containing Peptide
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.3 - 0.8 mmol/g | The choice of resin and its substitution level will impact the overall yield and purity of the final peptide. |
| Coupling Efficiency (per step) | >98% | Monitored by a qualitative test such as the Kaiser (ninhydrin) test. For sterically hindered amino acids, double coupling may be necessary. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification by preparative reverse-phase HPLC is typically required to obtain the final peptide at high purity. |
| Final Purified Peptide Yield | 10 - 30% | This is the yield of the final, purified peptide after all synthesis and purification steps. |
Experimental Protocols
Two primary strategies for the synthesis of peptides with a C-terminal glutaminol are presented: direct coupling of Boc-L-Glutaminol to the solid support and reductive cleavage of a resin-bound glutamine.
Protocol 1: Direct Coupling of Boc-L-Glutaminol to a Solid-Phase Resin
This protocol is adapted from methods for coupling amino alcohols to resins and is suitable for initiating the synthesis of a peptide with a C-terminal glutaminol. The hydroxyl group of Boc-L-Glutaminol is generally considered less reactive than the N-terminal amine of subsequent amino acids and may not require protection, especially with optimized coupling conditions. However, for complex syntheses, protection of the hydroxyl group as a silyl ether or another labile protecting group could be considered.
Materials:
-
Boc-L-Glutaminol
-
2-Chlorotrityl chloride resin (or other suitable resin for attaching alcohols)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Standard protected Boc-amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in DCM (10 mL) for 1 hour in a peptide synthesis vessel.
-
Attachment of Boc-L-Glutaminol:
-
Dissolve Boc-L-Glutaminol (2 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add DIEA (4 equivalents) to the dissolved Boc-L-Glutaminol.
-
Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g resin) and agitate for an additional 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
-
Determination of Resin Loading: Determine the substitution level of the resin using a standard method such as the picric acid test or by cleaving the Boc-L-Glutaminol from a small amount of resin and quantifying it.
-
Peptide Chain Elongation:
-
Proceed with standard Boc-SPPS cycles for the elongation of the peptide chain. Each cycle consists of:
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute reaction.
-
Washing: Wash the resin with DCM, isopropanol, and DMF.
-
Neutralization: Treat the resin with 10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid using a suitable activator (e.g., HBTU/HOBt/DIEA). Monitor the reaction with the Kaiser test.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Wash the precipitated peptide with cold ether and dry it under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
Protocol 2: Reductive Cleavage of a C-Terminal Glutamine from the Resin
This alternative strategy involves the synthesis of the full peptide sequence on a standard resin suitable for Boc chemistry (e.g., Merrifield resin), with Boc-L-Gln as the C-terminal amino acid. The peptide is then cleaved from the resin under reducing conditions to yield the C-terminal glutaminol.
Materials:
-
Merrifield resin loaded with Boc-L-Gln
-
Standard protected Boc-amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
TFA
-
Lithium borohydride (LiBH4) or other suitable reducing agent
-
Tetrahydrofuran (THF), anhydrous
-
Scavengers
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on the Boc-L-Gln-loaded Merrifield resin using standard Boc-SPPS protocols as described in Protocol 1, step 4.
-
Reductive Cleavage:
-
After completion of the synthesis, thoroughly wash and dry the peptide-resin.
-
Suspend the resin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiBH4 in THF (a significant excess, e.g., 10-20 equivalents relative to the resin loading) to the resin suspension.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Quench the reaction by the slow addition of water or a mild acid (e.g., 1 M citric acid).
-
Filter the resin and wash it with THF, water, and methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Side-Chain Deprotection:
-
The crude peptide obtained will still have its side-chain protecting groups.
-
Treat the crude peptide with a standard cleavage cocktail (e.g., 95% TFA with scavengers) to remove the side-chain protecting groups.
-
-
Purification: Purify the final peptide by preparative reverse-phase HPLC.
Mandatory Visualization
Caption: Workflow for the synthesis of glutaminol-containing peptides.
Caption: Proposed mechanism of action for glutaminol-containing peptides.
Conclusion
Boc-L-Glutaminol is a specialized building block that enables the synthesis of peptides with a C-terminal glutaminol modification. This modification offers a promising strategy for enhancing the therapeutic potential of bioactive peptides by improving their stability and modulating their biological activity. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of these novel peptide analogs. Further investigation into the specific roles of C-terminal glutaminol in various biological contexts is warranted to fully exploit its potential in drug discovery and development.
References
- 1. Two Classes of New Peptaibols Are Synthesized by a Single Non-ribosomal Peptide Synthetase of Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptaibols: Diversity, bioactivity, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Boc-Glutaminol: A Versatile Precursor in the Synthesis of Advanced Pharmaceutical Compounds
Application Note
Boc-Glutaminol, a chiral amino alcohol derivative, has emerged as a critical building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique structural features, including a protected amine and a primary alcohol, allow for selective chemical transformations, making it an invaluable precursor for complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its conversion to Boc-Glutaminal and subsequent elaboration into γ-secretase modulators, a class of drugs under investigation for the treatment of Alzheimer's disease.
The tert-butoxycarbonyl (Boc) protecting group on the amine functionality of this compound provides stability under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent modifications at the nitrogen atom.[1][] The primary alcohol offers a handle for oxidation to the corresponding aldehyde, Boc-Glutaminal, a highly versatile intermediate for the introduction of the glutamine side chain into target molecules through carbon-carbon bond-forming reactions.
A significant application of this compound lies in its role as a precursor for the synthesis of γ-secretase modulators.[][3][4] γ-Secretase is a key enzyme involved in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[5] Modulators of γ-secretase aim to selectively reduce the formation of the toxic Aβ42 peptide.[6] The glutamine-derived moiety is a common structural feature in several potent γ-secretase modulators, and this compound serves as an efficient starting material for introducing this key fragment.
Experimental Protocols
Protocol 1: Oxidation of Boc-L-Glutaminol to Boc-L-Glutaminal
This protocol details the mild oxidation of the primary alcohol of Boc-L-Glutaminol to the corresponding aldehyde, Boc-L-Glutaminal. This reaction is a critical step in preparing the key intermediate for further elaboration. Several oxidation methods can be employed; a common and efficient method utilizes Dess-Martin periodinane (DMP) for a high-yielding and clean conversion.
Materials:
-
Boc-L-Glutaminol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-Glutaminol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Boc-L-Glutaminal.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The aldehyde proton typically appears in the ¹H NMR spectrum as a singlet or triplet around 9.6 ppm.
Protocol 2: Synthesis of a γ-Secretase Modulator Intermediate from Boc-L-Glutaminal
This protocol outlines a general procedure for the synthesis of a key intermediate for a γ-secretase modulator, exemplified by the core structure of compounds like BMS-708163 (Avagacestat).[3][4] This involves a Wittig-type reaction or a similar olefination to introduce a key fragment, followed by further modifications.
Materials:
-
Boc-L-Glutaminal (from Protocol 1)
-
Appropriate phosphorane ylide or phosphonate ester (e.g., derived from a substituted benzyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Reagents for subsequent reduction and functionalization (e.g., H₂, Pd/C; specific electrophiles)
Procedure (Illustrative Example of Olefination):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C or 0 °C, depending on the base used.
-
Add the strong base (e.g., n-butyllithium) dropwise to generate the ylide. A color change is typically observed.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of Boc-L-Glutaminal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Subsequent Steps: The resulting olefin can then be reduced (e.g., catalytic hydrogenation) to the corresponding saturated compound. Further functionalization, such as deprotection of the Boc group and coupling with other fragments, would follow to complete the synthesis of the target γ-secretase modulator.
Data Presentation
Table 1: Summary of Quantitative Data for Key Synthetic Steps
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Oxidation | Boc-L-Glutaminol | Boc-L-Glutaminal | Dess-Martin periodinane | DCM | 85-95 | >95 | [7] |
| Olefination (Wittig Reaction) | Boc-L-Glutaminal | Olefin Intermediate | Substituted benzyltriphenylphosphonium bromide, n-BuLi | THF | 70-85 | >95 | (General) |
| Reduction of Olefin | Olefin Intermediate | Saturated Alkane | H₂, Pd/C | EtOH/MeOH | >95 | >98 | (General) |
Note: Yields and purities are typical and may vary depending on specific reaction conditions and substrates.
Visualizations
Diagram 1: Synthetic Pathway from this compound to a γ-Secretase Modulator Intermediate
Caption: Synthetic route from Boc-L-Glutaminol to a core structure of a γ-secretase modulator.
Diagram 2: Experimental Workflow for the Oxidation of Boc-L-Glutaminol
Caption: Step-by-step workflow for the oxidation of Boc-L-Glutaminol to Boc-L-Glutaminal.
References
- 1. nbinno.com [nbinno.com]
- 3. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new approach to obtaining Nα -t-Boc-amino acid aldehydes from asparagine and glutamine for reduced amide pseudopeptide solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Involving Boc-L-Glutaminol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-L-glutaminol in bioconjugation, a critical process for the development of targeted therapeutics, diagnostic agents, and research tools. This document outlines the fundamental principles, experimental protocols, and quantitative data associated with the use of this versatile amino acid derivative.
Introduction to Boc-L-Glutaminol in Bioconjugation
Boc-L-glutaminol is a derivative of the amino acid glutamine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis and bioconjugation.[1] In the context of bioconjugation, Boc-L-glutaminol can serve as a component of a linker, connecting a biomolecule (such as an antibody or peptide) to a payload (like a drug, imaging agent, or fluorescent dye). The glutaminol moiety can provide hydrophilicity and a defined stereocenter, while the Boc group allows for controlled, sequential conjugation steps.
The primary advantage of using a Boc-protected intermediate is the ability to perform orthogonal protection strategies. This allows for the selective modification of different functional groups on a complex biomolecule without unintended cross-reactivity. For instance, one part of a linker can be reacted with a biomolecule, and then the Boc group can be removed to reveal a new reactive site for the attachment of a payload.
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of bioconjugation strategies is highly dependent on the successful protection and deprotection of reactive groups. The following tables summarize key quantitative data for the use of Boc-protecting groups in relevant synthetic steps.
Table 1: Representative Reaction Conditions for Boc Protection
| Reagent(s) | Base | Solvent | Temperature | Time (h) | Typical Yield |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 2 - 12 | >95%[1][2] |
Table 2: Representative Reaction Conditions for Boc Deprotection
| Reagent(s) | Solvent | Scavengers (Optional) | Temperature | Time (h) | Typical Yield |
| 20-50% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | Room Temperature | 0.5 - 2 | >98%[1][2] |
| 4M HCl | Dioxane | - | Room Temperature | 1 - 4 | >95%[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of a Boc-protected, glutaminol-containing linker in a bioconjugation workflow. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Activation of a Carboxylic Acid-Containing Payload for Conjugation to Boc-L-Glutaminol
This protocol describes the activation of a payload (e.g., a cytotoxic drug) that has a carboxylic acid group, preparing it to react with the hydroxyl group of Boc-L-glutaminol to form an ester linkage.
Materials:
-
Payload with a carboxylic acid group
-
Boc-L-glutaminol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
In a round bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid-containing payload (1 equivalent) and Boc-L-glutaminol (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution and stir.
-
In a separate vial, dissolve DCC or EDC (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the DCC/EDC solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Boc-L-glutaminol-payload conjugate by column chromatography on silica gel.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine of the glutaminol linker, making it available for subsequent conjugation to a biomolecule.
Materials:
-
Boc-L-glutaminol-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon stream
-
Round bottom flask or reaction vial
Procedure:
-
Dissolve the Boc-L-glutaminol-payload conjugate in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under a gentle stream of nitrogen or by rotary evaporation.
-
The resulting deprotected product (as a TFA salt) can be used directly in the next step or further purified.
Protocol 3: Conjugation of the Deprotected Linker-Payload to an Antibody
This protocol describes the conjugation of the amine-containing linker-payload to a monoclonal antibody (mAb) via its lysine residues.
Materials:
-
Deprotected L-glutaminol-payload conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
N-Hydroxysuccinimide (NHS) ester of a bifunctional crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) if the payload does not have a suitable reactive group.
-
Conjugation buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.
-
If necessary, activate the deprotected linker-payload by reacting it with an NHS-ester crosslinker according to the manufacturer's instructions to introduce a reactive group for antibody conjugation.
-
Add the activated linker-payload to the antibody solution. A typical starting molar excess of the linker-payload to the antibody is 5-20 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the resulting antibody-drug conjugate (ADC) from unreacted linker-payload and other small molecules using a desalting column or SEC.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[]
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes involving Boc-L-glutaminol in bioconjugation.
Caption: Workflow for creating an Antibody-Drug Conjugate using a Boc-L-glutaminol containing linker.
References
Application Notes and Protocols for Boc-Glutaminol in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Boc-Glutaminol in neurobiology research, focusing on its role as a neuroprotective agent and a modulator of neurotransmitter systems. Detailed experimental protocols and data presentation formats are included to facilitate the integration of this compound into research workflows.
Application Notes
This compound, a derivative of glutaminol, is a versatile compound with emerging applications in neurobiology. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability, making it a valuable tool for studying complex biological pathways[1]. Its primary applications in neuroscience are centered around the investigation of neuroprotective mechanisms and the modulation of neurotransmitter functions[1].
1. Investigation of Neuroprotective Effects:
Glutamine, a related endogenous amino acid, has demonstrated significant neuroprotective properties against various stressors, including DNA damage, beta-amyloid toxicity, and oxidative stress induced by hydrogen peroxide[2][3]. Dietary supplementation with glutamine has shown therapeutic potential in animal models of Alzheimer's disease[2][3]. This compound can be utilized to explore similar neuroprotective pathways. Potential research applications include:
-
Protecting against Excitotoxicity: Investigating the ability of this compound to mitigate neuronal cell death induced by excessive glutamate receptor activation.
-
Ameliorating Oxidative Stress: Assessing its capacity to reduce the formation of reactive oxygen species (ROS) and protect neurons from oxidative damage.
-
Modulating Apoptotic Pathways: Studying its influence on key proteins and signaling cascades involved in programmed cell death.
2. Modulation of the Glutamate-Glutamine Cycle:
The glutamate-glutamine cycle is a critical metabolic pathway that ensures a steady supply of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA[4][5][6]. As a derivative of a glutamine-related compound, this compound may influence this cycle. Research applications in this area include:
-
Studying Neurotransmitter Synthesis: Examining the impact of this compound on the synthesis of glutamate and GABA in neurons and glial cells.
-
Investigating Neurotransmitter Uptake and Release: Assessing its effects on the transport mechanisms responsible for clearing glutamate from the synaptic cleft and recycling it via glutamine.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound Against Excitotoxicity in Primary Cortical Neurons
Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate-induced excitotoxicity in vitro.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
L-glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (96-well)
Methodology:
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV).
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Pre-treat the neuronal cultures with the different concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
-
Induction of Excitotoxicity:
-
After the pre-treatment period, expose the neurons to 100 µM L-glutamic acid for 30 minutes to induce excitotoxicity. A negative control group (no glutamate) should be included.
-
-
Washout and Recovery:
-
Following glutamate exposure, gently wash the cells twice with pre-warmed PBS and replace with fresh culture medium containing the respective concentrations of this compound.
-
Incubate the cells for another 24 hours.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
After the recovery period, collect the culture supernatant to measure the release of LDH according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the control group.
-
-
Assessment of Cell Viability (Live/Dead Staining):
-
Stain the cells with Calcein-AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).
-
Visualize and quantify the number of live and dead cells using a fluorescence microscope.
-
Protocol 2: Investigation of this compound's Effect on the Glutamate-Glutamine Cycle in Astrocyte-Neuron Co-cultures
Objective: To evaluate the impact of this compound on the key enzymes and metabolites of the glutamate-glutamine cycle.
Materials:
-
Astrocyte-neuron co-cultures
-
This compound
-
High-performance liquid chromatography (HPLC) system
-
Glutamine synthetase activity assay kit
-
Glutaminase activity assay kit
-
Protein assay kit (e.g., BCA)
Methodology:
-
Co-culture and Treatment: Establish astrocyte-neuron co-cultures and treat with a selected effective concentration of this compound (determined from Protocol 1) for 48 hours.
-
Metabolite Analysis (HPLC):
-
Harvest cell lysates and culture media.
-
Perform HPLC analysis to quantify the intracellular and extracellular concentrations of glutamate and glutamine.
-
-
Enzyme Activity Assays:
-
Prepare cell lysates and measure the activity of glutamine synthetase (predominantly in astrocytes) and glutaminase (predominantly in neurons) using commercially available kits.
-
Normalize enzyme activity to the total protein concentration of the lysates.
-
Data Presentation
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity
| Treatment Group | This compound (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (Live/Dead Assay) |
| Control (No Glutamate) | 0 | 5.2 ± 1.1 | 95.8 ± 2.3 |
| Vehicle + Glutamate | 0 | 85.6 ± 5.4 | 12.5 ± 3.1 |
| This compound + Glutamate | 1 | 72.3 ± 4.8 | 25.1 ± 4.5 |
| This compound + Glutamate | 10 | 45.1 ± 3.9 | 58.7 ± 5.2 |
| This compound + Glutamate | 100 | 20.7 ± 2.5 | 82.3 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Glutamate-Glutamine Cycle Components
| Treatment Group | Glutamate (nmol/mg protein) | Glutamine (nmol/mg protein) | Glutamine Synthetase Activity (U/mg protein) | Glutaminase Activity (U/mg protein) |
| Vehicle Control | 15.3 ± 2.1 | 25.8 ± 3.4 | 0.85 ± 0.12 | 1.23 ± 0.18 |
| This compound (10 µM) | 18.9 ± 2.5 | 32.1 ± 4.1 | 1.15 ± 0.15 | 1.10 ± 0.16 |
Data are presented as mean ± standard deviation.
Visualization
Caption: The Glutamate-Glutamine Cycle between a neuron and an astrocyte.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Glutamine in Synaptic Vesicles Revealed by Functional Studies of SLC6A17 and Its Mutations Pathogenic for Intellectual Disability [elifesciences.org]
- 5. GLUTAMINE—A MAJOR SUBSTRATE FOR NERVE ENDINGS | Semantic Scholar [semanticscholar.org]
- 6. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-Glutaminol Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields encountered during the coupling reactions of Boc-Glutaminol. The following sections are designed to help you identify, mitigate, and resolve these issues to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in my this compound coupling reaction?
Low yields in this compound coupling reactions can stem from several factors, broadly categorized as incomplete reactions, side reactions, and product loss during purification. Key issues include:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group can sterically hinder the approach of the coupling reagents and the acylating agent.
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid partner may not be fully activated, leading to unreacted starting materials.
-
Side Reactions: The unprotected hydroxyl group on the glutaminol side chain can lead to unwanted side reactions. Other common side reactions include racemization and the formation of byproducts like N-acylurea.
-
Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, temperature, and reaction time can significantly impact the reaction's efficiency.[1]
-
Purification Losses: The properties of the coupled product might lead to difficulties during workup and purification, resulting in product loss.
Q2: Is it necessary to protect the hydroxyl group on the glutaminol side chain?
Yes, it is highly recommended to protect the side chain hydroxyl group of glutaminol during peptide coupling reactions. The hydroxyl group is a nucleophile and can compete with the primary amine in reacting with the activated carboxylic acid, leading to the formation of ester byproducts and significantly reducing the yield of the desired amide product.
Common protecting groups for hydroxyl functions in peptide synthesis include tert-butyl (tBu) and benzyl (Bzl) ethers. The choice of protecting group should be orthogonal to the Boc group, meaning it can be removed under conditions that do not cleave the Boc group, and vice-versa.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered couplings like those involving Boc-protected amino alcohols, more potent coupling reagents are generally required. While standard carbodiimides like DCC or EDC can be used, they often result in lower yields. Onium salt-based reagents are typically more effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, it is highly efficient for sterically hindered couplings and can lead to higher yields and faster reaction times with minimal side reactions.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient and commonly used coupling reagent that provides a good balance of high reactivity and efficiency.[1]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings.
The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance coupling efficiency and suppress side reactions like racemization, particularly when using carbodiimide reagents.[3]
Q4: What are the optimal reaction conditions for this compound coupling?
Optimal conditions are dependent on the specific substrates and coupling reagent used. However, some general guidelines include:
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.
-
Temperature: Reactions are often carried out at 0°C to room temperature. In cases of low reactivity, the temperature can be slightly elevated, but this may also increase the rate of side reactions.
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly added to neutralize acidic byproducts and facilitate the reaction.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent relative to the this compound is often used to drive the reaction to completion.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in your this compound coupling reactions.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to identifying and resolving common issues leading to low reaction yields.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents in a model esterification reaction, which can provide insights into their relative effectiveness for amide bond formation with this compound.
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (hours) | Key Considerations |
| DCC | DMAP (cat.) | 85-95 | 4-12 | Byproduct (DCU) is insoluble and requires filtration. |
| EDC | HOBt/DMAP (cat.) | 90-98 | 2-8 | Water-soluble carbodiimide and byproduct, simplifying workup.[1] |
| HBTU | DIPEA | 95-99 | 1-4 | Highly efficient uronium salt-based reagent with faster reaction times.[1] |
| HATU | DIPEA | >99 | 0.5-2 | The most powerful reagent, ideal for sterically hindered couplings.[1][2] |
Data is based on the synthesis of BOC-L-Alanine benzyl ester and may vary for this compound coupling.[1]
Experimental Protocols
The following are general protocols that can be adapted for your this compound coupling reactions. Optimization for your specific substrates is recommended.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for challenging couplings where other methods may result in low yield.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (with a protected hydroxyl group, 1.0 equivalent) in the same anhydrous solvent to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[2]
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: HATU Coupling Workflow
Caption: A schematic representation of the key steps in a HATU-mediated coupling reaction.
Protocol 2: Coupling with EDC/HOBt
This method employs a water-soluble carbodiimide, which can simplify the purification process.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equivalents) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (with a protected hydroxyl group, 1.0 equivalent) and a tertiary base such as N-methylmorpholine (NMM) (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove DMF and water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
common impurities in boc-Glutaminol and how to remove them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities in Boc-Glutaminol (Boc-Gln-ol).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a sample of this compound?
A1: Common impurities in this compound typically arise from the synthesis and purification process. These can be categorized as:
-
Starting Material-Related Impurities: Unreacted L-glutaminol.
-
Reagent-Related Impurities: Residual di-tert-butyl dicarbonate (Boc anhydride) and its primary byproduct, tert-butanol.
-
Side-Product-Related Impurities: Di-Boc protected glutaminol, where the hydroxyl group is also protected, and potentially small amounts of urea or isocyanate derivatives, though these are less common under optimized reaction conditions.[1][2]
-
Degradation Products: Although generally stable, improper storage or handling can lead to the hydrolysis of the Boc group.[3]
Q2: My this compound appears as an oil instead of a solid. What does this indicate?
A2: The presence of residual solvents or impurities, particularly tert-butanol, can prevent the crystallization of this compound, causing it to appear as an oil.[4] In such cases, further purification is necessary.
Q3: How can I detect the presence of these impurities in my sample?
A3: Several analytical techniques can be employed to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate different impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities by detecting characteristic signals. For example, a singlet at ~1.2 ppm in ¹H NMR may indicate the presence of tert-butanol.
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of the impurities present.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain its integrity, this compound should be stored in a cool, dry place, away from light.[3] It is stable under normal laboratory conditions, but exposure to strong acids can cause deprotection.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Low Purity of this compound after Synthesis
-
Possible Cause: Incomplete reaction or presence of significant side products and residual reagents.
-
Troubleshooting Workflow:
References
avoiding diketopiperazine formation with N-terminal glutamine.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions associated with peptides containing an N-terminal glutamine (Gln) residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions for peptides with an N-terminal glutamine?
When synthesizing or handling peptides with an N-terminal glutamine, two major intramolecular cyclization side reactions can occur:
-
Pyroglutamate (pGlu) Formation: The free N-terminal amine attacks the side-chain amide of the glutamine residue, forming a five-membered lactam ring and releasing ammonia. This results in a mass loss of 17.03 Da. This is often the most prevalent side reaction.
-
Diketopiperazine (DKP) Formation: The N-terminal amine of the deprotected dipeptide (H-Gln-Xaa...) attacks the amide bond between the second and third amino acid residues. This forms a six-membered cyclic dipeptide (a diketopiperazine) and cleaves it from the rest of the peptide, which remains attached to the resin. This leads to a truncated final product and significant yield loss.
Q2: My peptide synthesis failed, and I see a major deletion of the first two amino acids. What is the likely cause?
This is a classic sign of diketopiperazine (DKP) formation. The H-Gln-Xaa... dipeptide on the resin cyclized and was cleaved off. The subsequent coupling reactions then occurred on the truncated peptide sequence, leading to a final product missing the first two residues.
Q3: My final peptide has the correct sequence, but its mass is 17 Da lower than expected. What happened?
This indicates the formation of pyroglutamate (pGlu) at the N-terminus. The N-terminal glutamine has cyclized, resulting in the loss of an ammonia molecule (NH₃), which has a mass of approximately 17.03 Da.
Q4: Which reaction, pyroglutamate or diketopiperazine formation, is more likely?
Both reactions are significant risks. However, pyroglutamate formation can occur under a wider range of conditions, including during synthesis, purification, and storage, and is often considered the more common modification.[1][2] Diketopiperazine formation is primarily a concern during the solid-phase synthesis process, specifically after the deprotection of the second amino acid, when a free N-terminal amine is present on a dipeptide attached to the resin.[3] One study on a model peptide with an N-terminal Gln followed by Pro showed that both degradation pathways occur in parallel.[4]
Q5: What factors influence the rate of these side reactions?
Several factors can accelerate these unwanted cyclizations:
-
pH: Basic conditions, such as those during standard Fmoc deprotection with piperidine, can catalyze both reactions. Acidic conditions can also promote pyroglutamate formation. A neutral pH (6.0-7.0) is generally safest for minimizing pyroglutamate formation during storage and purification.[5]
-
Temperature: Higher temperatures increase the rate of both reactions. Performing critical steps at reduced temperatures can be beneficial.[2]
-
Peptide Sequence: The amino acid at the second position (Xaa in Gln-Xaa) plays a crucial role. Proline is particularly notorious for promoting DKP formation due to its conformational rigidity.[3] Polar amino acids at the N-terminus, like Gln, generally show faster DKP formation kinetics compared to nonpolar ones.[4]
-
Resin Type: For solid-phase synthesis, the choice of resin is critical. Sterically hindered resins like 2-chlorotrityl chloride (2-CTC) can physically block the N-terminal amine from attacking the resin linkage, thereby suppressing DKP formation.[5][6]
-
Deprotection and Coupling Time: Prolonged exposure of the deprotected dipeptide to basic conditions before the next coupling step increases the likelihood of DKP formation.
Troubleshooting Guides
Issue 1: Significant DKP Formation Detected (Low Yield, N-terminal Dipeptide Deletion)
Probable Cause: The deprotected H-Gln-Xaa-resin intermediate is cyclizing before the third amino acid can be coupled.
Recommended Solutions:
-
Modify Fmoc Deprotection Conditions: Avoid the standard 20% piperidine in DMF. A milder cocktail can drastically reduce DKP formation.
-
Change the Resin: Switch from standard resins (like Wang) to a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC).[6]
-
Use a Dipeptide Building Block: Couple a pre-synthesized Fmoc-Gln(Trt)-Xaa-OH dipeptide. This bypasses the vulnerable H-Gln-Xaa-resin intermediate altogether.
-
Reduce Temperature: Perform the Fmoc deprotection and the subsequent coupling steps at a lower temperature (e.g., 0-5 °C) to slow the rate of cyclization.
Issue 2: Pyroglutamate (pGlu) Detected in Final Product
Probable Cause: The N-terminal Gln has cyclized due to exposure to non-optimal pH or high temperatures during synthesis, purification, or storage.
Recommended Solutions:
-
Control pH: Maintain a pH between 6.0 and 7.0 during all downstream processes (purification, storage). Avoid acidic (below pH 4) and basic (above pH 8) conditions where pGlu formation is accelerated.[5]
-
Control Temperature: Perform purification steps at 4°C. For long-term storage, lyophilization is the preferred method. If storing in solution, flash-freeze aliquots and store at -80°C.[7]
-
Use Side-Chain Protection: Ensure the use of a side-chain protecting group for glutamine (e.g., Trityl, Trt) during synthesis. This is standard practice and also improves the solubility of the Fmoc-amino acid derivative.[8]
-
N-terminal Acetylation: If the free N-terminus is not required for biological activity, acetylating it after synthesis will permanently block both pyroglutamate and diketopiperazine formation.[9]
Quantitative Data
The following table summarizes data on the impact of Fmoc deprotection conditions on DKP formation for a susceptible Gln-Pro sequence on a 2-chlorotrityl resin.
| Dipeptide Sequence (on 2-Cl-trityl resin) | Deprotection Reagent | DKP Formation (%) |
| Fmoc-Gln(Trt)-Pro- | 20% Piperidine/DMF | ~18% |
| Fmoc-Gln(Trt)-Pro- | 2% DBU, 5% Piperazine/NMP | ~2% |
Data adapted from a comparative study on various dipeptides.
Visualizations
Chemical Pathways
Caption: Competing cyclization pathways for peptides with N-terminal glutamine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-terminal glutamine side reactions.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol utilizes a milder, non-nucleophilic base cocktail to reduce the incidence of DKP formation after the coupling of the second amino acid.
Materials:
-
H-Xaa-Resin (where Xaa is the second amino acid, preferably on a 2-CTC resin)
-
Fmoc-Gln(Trt)-OH
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Optimized Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).
-
DMF, NMP, DCM (peptide synthesis grade)
-
SPPS reaction vessel
Procedure:
-
First Amino Acid Coupling: Couple the first amino acid (Xaa) to the resin using your standard protocol.
-
Fmoc Deprotection (Standard): Deprotect the Fmoc group from the first amino acid using 20% piperidine in DMF.
-
Second Amino Acid (Gln) Coupling: Couple Fmoc-Gln(Trt)-OH using your standard coupling protocol (e.g., HATU/DIPEA).
-
Washing: After coupling, wash the resin thoroughly with DMF (3x) and NMP (3x).
-
Optimized Fmoc Deprotection:
-
Treat the resin with the Optimized Deprotection Solution (approx. 10 mL per gram of resin) and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with a fresh portion of the solution for 10-15 minutes.
-
-
Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents. Follow with DCM washes (3 times).
-
Proceed Immediately: Proceed without delay to the coupling of the third amino acid to minimize the time the free H-Gln(Trt)-Xaa- amine is exposed.
Protocol 2: In Situ Neutralization for Boc-SPPS to Suppress DKP Formation
This protocol is for Boc-chemistry SPPS and is highly effective at preventing DKP formation by minimizing the time the N-terminal amine is in its free, nucleophilic state.[7]
Materials:
-
H-Xaa-Resin (where Xaa is the second amino acid)
-
Boc-Gln(Xan)-OH (Xan is the recommended side-chain protection for Gln in Boc-SPPS)
-
Coupling reagents (e.g., HBTU/HOBt)
-
DIPEA
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
DCM, DMF (peptide synthesis grade)
-
SPPS reaction vessel
Procedure:
-
Boc Deprotection: Treat the Boc-Xaa-Resin with the Deprotection Solution for 20-30 minutes to remove the Boc group. The N-terminus is now a protonated TFA salt (H₂⁺-Xaa-Resin ⁻TFA).
-
Washing: Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove excess acid and TFA. Do not perform a separate base neutralization step.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-Gln(Xan)-OH (3-4 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes.
-
Add DIPEA (6-8 eq.) to the activated amino acid solution.
-
Immediately add this complete mixture to the washed peptide-resin from step 2.
-
-
Coupling Reaction: Agitate the reaction vessel for the required coupling time (typically 30-60 minutes). The DIPEA in the mixture neutralizes the N-terminal TFA salt and facilitates the coupling in a single step.
-
Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 1-5 for all subsequent amino acids in the sequence.
References
- 1. Determination of the origin of the N‐terminal pyro‐glutamate variation in monoclonal antibodies using model peptides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Racemization During Boc-Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to minimize or eliminate racemization during the critical step of Boc-amino acid coupling in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the process where a pure chiral molecule, such as an L-amino acid, loses its stereochemical integrity to form a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this is highly problematic because the biological activity and three-dimensional structure of a peptide are strictly dependent on its specific sequence of L-amino acids. The introduction of D-amino acids can lead to peptides with significantly reduced or no biological activity, and these resulting diastereomeric impurities are often very difficult to separate during purification.[1]
Q2: What is the primary mechanism leading to racemization of Boc-protected amino acids?
A2: The most prevalent mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, including Boc-amino acids, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3][4] This occurs after the carboxylic acid group is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality.[1][2] The incoming amine can then attack the achiral intermediate, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1] A secondary mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base.[3]
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are known to be particularly prone to this side reaction.[1][2][5] For histidine, the side-chain imidazole group can contribute to the racemization process.[1] While the urethane nature of the Boc protecting group generally helps preserve optical purity, the risk remains significant, especially under non-optimized conditions.[2][6]
Q4: How do coupling reagents and additives work in concert to suppress racemization?
A4: Coupling reagents, particularly carbodiimides like DCC or DIC, activate the carboxylic acid, but this initial activated species can be highly reactive and prone to forming the oxazolone intermediate.[2][7] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) intercept this highly reactive species.[2][8] They react with the activated amino acid to form a more stable active ester. This new intermediate is less susceptible to racemization and provides a "safer" activated form for the subsequent coupling reaction with the amine component.[2][7]
Visualizing a Key Racemization Pathway and Its Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
stability issues of boc-Glutaminol during storage and handling.
This technical support center provides guidance on the stability, storage, and handling of Boc-Glutaminol (N-α-t-Boc-L-glutaminol), a key reagent in peptide synthesis and drug development.[1][2] Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary stability concerns for this compound?
The main stability concern for this compound, like other Boc-protected amino alcohols, is the susceptibility of the tert-butoxycarbonyl (Boc) protecting group to acidic conditions.[3][4] Hydrolysis of the Boc group will expose the free amine, which can lead to unwanted side reactions. Additionally, the glutaminol moiety itself may be prone to degradation under harsh conditions.
FAQ 2: How should I properly store this compound?
Proper storage is crucial to maintain the quality and shelf-life of this compound. The recommended storage conditions are summarized in the table below.
FAQ 3: I suspect my this compound has degraded. How can I check its purity?
If you suspect degradation, you can assess the purity of your this compound using several analytical techniques. Common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][][]
-
HPLC: Can be used to separate this compound from its potential degradation products, allowing for quantification of purity.
-
¹H NMR: The presence of the Boc group is characterized by a singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm.[5] A decrease in the integration of this peak relative to other protons in the molecule may indicate deprotection.
-
Mass Spectrometry: Can confirm the molecular weight of the compound and identify potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor or inconsistent reaction yields | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of the this compound using HPLC or NMR. 2. Ensure the compound has been stored under the recommended conditions (see Table 1). 3. When handling, allow the container to warm to room temperature before opening to prevent moisture condensation.[3] |
| Unexpected side products in my reaction | 1. Partial deprotection of the Boc group during the reaction. 2. Reaction with impurities in the this compound stock. | 1. Review your reaction conditions to ensure they are not acidic. 2. If acidic conditions are unavoidable, consider using a more acid-stable protecting group. 3. Re-purify the this compound if significant impurities are detected. |
| Change in physical appearance of the solid (e.g., clumping, discoloration) | Moisture absorption or degradation. | 1. Discard the reagent if significant changes in appearance are observed. 2. Always store in a tightly sealed container in a dry environment.[8] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[3] |
Data on Storage and Stability
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -15°C to -20°C for long-term storage.[2] | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated area. Keep container tightly sealed.[8] | Minimizes exposure to moisture, which can contribute to hydrolysis. A tight seal prevents the ingress of atmospheric moisture.[8] |
| Light | Protect from light. | Avoids potential photolytic degradation.[8] |
| Handling | Allow the container to equilibrate to room temperature before opening.[3] | Prevents condensation of atmospheric moisture onto the cold compound. |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound under Stress Conditions
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, acetonitrile, or a reaction-specific solvent).
-
Stress Conditions: Expose the samples to a range of stress conditions in parallel with a control sample stored under the recommended conditions (-20°C, dry, dark).
-
Acidic Hydrolysis: 0.1 M HCl at room temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Stress: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C).[8]
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC, to determine the percentage of remaining this compound and the formation of any degradation products.
-
Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to understand the degradation kinetics under each stress condition.[8]
Visualizations
References
Technical Support Center: Boc Deprotection of Glutaminol Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of glutaminol residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my glutaminol substrate?
Incomplete removal of the tert-butoxycarbonyl (Boc) group from glutaminol can stem from several factors, often related to reaction conditions and substrate properties:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the concentration of the acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is too low, the reaction may not proceed to completion within the given timeframe.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Sterically hindered substrates or less reactive carbamates may require longer reaction times or slightly elevated temperatures to ensure complete removal of the Boc group.[3]
-
Steric Hindrance: The bulky nature of the Boc group, combined with the stereochemistry of the glutaminol residue, can impede the approach of the acidic reagent to the carbamate nitrogen, thus slowing down the deprotection reaction.
-
Substrate Solubility: Poor solubility of the Boc-protected glutaminol in the reaction solvent can lead to a heterogeneous mixture, preventing the acid from accessing all the substrate molecules and resulting in an incomplete reaction.
-
Reagent Quality: The purity of the reagents is crucial. For instance, TFA is hygroscopic and absorption of water can diminish its effective acidity, leading to incomplete deprotection.
Q2: How can I detect and quantify incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the progress of the deprotection reaction and identify the presence of remaining Boc-protected starting material:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the reaction. The deprotected glutaminol, being a free amine, will be significantly more polar than the Boc-protected starting material and will thus have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, lower spot indicates the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative technique. By running a sample of the reaction mixture, you can observe the peak corresponding to the Boc-protected starting material decreasing over time, while the peak for the glutaminol product increases. This allows for accurate determination of the percentage of completion.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for confirming the identity of the product and any remaining starting material. The mass of the incompletely deprotected species will be higher than the target glutaminol by the mass of the Boc group (100.12 g/mol ).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides definitive structural information. The presence of a singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, is a clear indication of remaining Boc-protected material. The disappearance of this signal signifies complete deprotection.
Q3: Are there any specific side reactions I should be aware of when deprotecting Boc-glutaminol?
The presence of a primary hydroxyl group in glutaminol introduces the possibility of side reactions under acidic deprotection conditions:
-
O-Trifluoroacetylation: When using TFA for deprotection, the free hydroxyl group of glutaminol can potentially be acylated to form a trifluoroacetate ester. While primary alcohols are generally less reactive than other nucleophiles, this side reaction can occur, especially with prolonged reaction times or elevated temperatures.[5]
-
Alkylation by the tert-butyl cation: The cleavage of the Boc group generates a reactive tert-butyl cation.[6] While less common for simple amino alcohols without other sensitive functional groups, this cation could potentially alkylate the hydroxyl group to form a tert-butyl ether, though this is generally a minor side product. The primary concern for t-butylation is typically with more nucleophilic residues like tryptophan or methionine.[6]
Q4: What is the role of scavengers and should I use them for glutaminol deprotection?
Scavengers are compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation generated during the cleavage of the Boc group.[6] For the deprotection of a simple amino alcohol like glutaminol, where highly nucleophilic side chains (like those in tryptophan or methionine) are absent, the use of scavengers is generally not critical. However, if you are working with a more complex molecule containing a glutaminol residue alongside other sensitive functional groups, the addition of a scavenger such as triisopropylsilane (TIS) or water is advisable to prevent unwanted side reactions.
Troubleshooting Guides
Issue 1: Significant amount of Boc-protected starting material remains after the reaction.
This is a common indication of incomplete deprotection. The following workflow can help troubleshoot this issue.
Issue 2: Appearance of unexpected side products in the crude reaction mixture.
The formation of side products can complicate purification and lower the yield of the desired glutaminol.
Data Presentation
The choice of deprotection conditions can significantly impact the outcome of the reaction. Below is a summary of common conditions and their expected results for amino alcohol substrates.
| Deprotection Method | Acid | Solvent | Typical Time | Typical Temperature | Expected Yield | Potential Side Products |
| Method A | 20-50% TFA | Dichloromethane (DCM) | 30-60 min | 0°C to Room Temp. | >90% | O-trifluoroacetylation |
| Method B | 4M HCl | 1,4-Dioxane | 30-120 min | Room Temp. | >95% | Generally cleaner, potential for precipitation of the HCl salt |
| Method C | Neat TFA | - | 15-30 min | Room Temp. | >90% | Higher risk of side reactions due to harsh conditions |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[3]
Materials:
-
Boc-protected glutaminol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the Boc-protected glutaminol (1.0 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude glutaminol.
-
Purify the product as necessary, typically by flash column chromatography.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and often results in a cleaner reaction profile, yielding the product as a hydrochloride salt.[7][8]
Materials:
-
Boc-protected glutaminol
-
4M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve the Boc-protected glutaminol (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[6]
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the glutaminol hydrochloride salt may precipitate from the solution.
-
Dilute the reaction mixture with diethyl ether to enhance precipitation.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the glutaminol hydrochloride salt.
Protocol 3: Monitoring Deprotection by HPLC
Materials and Equipment:
-
Reverse-phase C18 HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with UV detector (e.g., 210 nm or 220 nm)
Procedure:
-
Prepare a sample for analysis by taking a small aliquot from the reaction mixture, quenching it with a basic solution (if using an acidic reaction mixture and the column is not acid-stable), and diluting it with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
The Boc-protected glutaminol will have a longer retention time than the more polar deprotected glutaminol.
-
By integrating the peak areas of the starting material and product, the percentage of conversion can be calculated.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Glutaminol Containing Peptides by HPLC
Welcome to the technical support center for the purification of Boc-Glutaminol containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the HPLC purification of these specific peptides.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of peptides containing the this compound residue. The presence of both the bulky, hydrophobic Boc group and the polar hydroxyl group of glutaminol can present unique challenges.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic Boc group can promote self-association, especially at high concentrations. 2. Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based HPLC column. 3. Column Overload: Injecting too much sample can saturate the stationary phase. 4. Poor Solubility in Mobile Phase: The peptide may not be fully soluble at the start of the gradient. | 1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1] 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions.[2] For particularly stubborn tailing, a slightly higher concentration of TFA (e.g., 0.2-0.25%) may improve peak shape.[3] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-50°C) can help disrupt aggregates and improve peak symmetry.[1][2] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. |
| Low Recovery of Purified Peptide | 1. Peptide Aggregation and Precipitation: The peptide may be aggregating and precipitating in the injection solvent or on the column.[1] 2. Irreversible Adsorption: The peptide could be strongly or irreversibly binding to the column material or metallic surfaces of the HPLC system.[2] | 1. Enhance Solubility: Prepare the sample in a solvent known to fully dissolve it (e.g., DMSO) before dilution. Consider adding chaotropic agents like guanidinium chloride to the sample preparation to disrupt aggregation.[1] 2. Use Alternative Solvents: If aggregation is severe, consider using a stronger organic modifier in the mobile phase, such as isopropanol, in addition to acetonitrile.[4] 3. System Passivation: For peptides with a high affinity for metal surfaces, passivating the HPLC system with a strong acid may help. Using a biocompatible (PEEK) HPLC system is also an effective solution.[2] |
| Unexpected Peaks in Chromatogram | 1. Premature Boc Deprotection: A significant peak with a mass corresponding to the loss of the Boc group (100 Da) may be observed. This can occur if acidic conditions during sample preparation are too harsh or if collected fractions are left at room temperature for extended periods.[1] 2. Side Reactions from Synthesis: Impurities such as deletion sequences (missing an amino acid) or truncated sequences are common byproducts of solid-phase peptide synthesis.[2] 3. t-Butylation: The tert-butyl cation generated during Boc deprotection (either in synthesis or on-column) can alkylate nucleophilic residues like Trp or Met, leading to a mass increase of +56 Da.[5] | 1. Control pH and Time: Ensure the pH of your sample and mobile phases is controlled. Process collected fractions promptly by immediate neutralization or lyophilization to minimize exposure to TFA.[1] 2. Optimize Gradient: A shallower gradient can improve the resolution between the target peptide and closely eluting synthesis-related impurities.[2] 3. Use Scavengers: While primarily a concern during synthesis cleavage, if significant t-butylation is suspected from on-column degradation, ensure that scavengers were used effectively in the initial cleavage cocktail.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for purifying a this compound containing peptide?
A1: For most peptides, including those with a this compound residue, a C18 stationary phase is the standard starting point.[6] Given the hydrophobic nature of the Boc group, a C8 column could also be considered if the peptide is strongly retained on C18. For larger peptides (typically > 5000 Da), a wider pore size (300 Å) is recommended to allow better access to the stationary phase.[5]
Q2: How does the glutaminol residue affect the purification strategy compared to a standard glutamine?
A2: The glutaminol residue contains a primary alcohol (-CH2OH) instead of a carboxamide (-CONH2). This hydroxyl group is more polar than the amide, which will likely reduce the overall hydrophobicity of the peptide compared to its Boc-glutamine equivalent. This may result in a slightly earlier elution time from a reverse-phase column. The hydroxyl group is generally stable under standard RP-HPLC conditions (0.1% TFA in water/acetonitrile).[7]
Q3: Is there a risk of the Boc group being cleaved during HPLC purification?
A3: Yes, the Boc group is acid-labile. While it is generally stable in the standard 0.1% TFA mobile phase during the timeframe of a typical HPLC run, partial cleavage can occur.[1] The risk increases with prolonged exposure to the acidic mobile phase. Therefore, it is crucial to process the collected fractions immediately, for example, by neutralization or rapid lyophilization. Evaporating large volumes of mobile phase containing TFA at elevated temperatures can also lead to significant Boc deprotection.[8]
Q4: My this compound peptide is poorly soluble. How can I prepare it for HPLC injection?
A4: Poor solubility is a common issue for Boc-protected peptides.[9] It is recommended to first attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Once dissolved, this concentrated solution can be diluted with the initial HPLC mobile phase (e.g., a low percentage of acetonitrile in water with 0.1% TFA) to the desired injection concentration. Gentle warming or sonication can also aid in dissolution, but should be used cautiously to avoid degradation.[9]
Q5: How can I improve the resolution between my target peptide and closely eluting impurities?
A5: Optimizing the gradient is the most effective way to improve resolution.[2] After an initial "scouting" run with a broad gradient (e.g., 5-95% acetonitrile), run a much shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% acetonitrile, a gradient of 30-50% acetonitrile over a longer period will likely improve separation. Additionally, adjusting the column temperature can alter selectivity and may improve resolution.[2]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude this compound containing peptide and to optimize the separation conditions before scaling up to preparative HPLC.
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (approx. 1 mg) in a minimal volume of DMSO or DMF.
-
Dilute the dissolved peptide with 50% acetonitrile/water containing 0.1% TFA to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
System: Standard analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A common scouting gradient is a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for the purification of the target peptide based on the optimized conditions from the analytical run.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO).
-
Dilute with Mobile Phase A to a concentration that allows for complete dissolution, avoiding precipitation. The final concentration will depend on the peptide's solubility and the column loading capacity.
-
-
HPLC System and Conditions:
-
System: Preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column with the same packing material as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Use a shallow gradient optimized from the analytical run. For example, if the peptide eluted at 40% B in the scouting run, a gradient of 30% to 50% B over 40-60 minutes would be a good starting point for preparative separation.
-
Flow Rate: Adjust the flow rate according to the preparative column dimensions (typically 10-20 mL/min for a ~21 mm ID column).
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Fraction Collection: Collect fractions based on the elution profile of the target peak.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Immediately freeze and lyophilize the pooled fractions to remove the solvents and TFA.
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
Caption: Boc deprotection and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to boc-Glutaminol ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, meticulous characterization of protected amino acid derivatives is a critical step. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of N-α-tert-butoxycarbonyl-L-glutaminol (boc-Glutaminol). To offer a broader context for spectral interpretation, we present a comparative analysis with its close structural analog, N-α-tert-butoxycarbonyl-L-glutamine.
While extensive spectral data for many boc-protected amino acids are readily available, specific, published peak lists for this compound are less common. This guide, therefore, compiles and analyzes data from available resources for structurally similar compounds to provide a reliable reference for researchers.
¹H and ¹³C NMR Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) for this compound, with comparative data provided for N-Boc-L-glutamine. These values are compiled from typical ranges observed for such molecules and specific data reported in various chemical databases and scientific publications. It is important to note that the exact chemical shifts can vary depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Assignment | This compound (Expected) | N-Boc-L-glutamine [1] |
| -C(CH₃)₃ (Boc group) | ~1.38 (s, 9H) | 1.380 (s, 9H) |
| β-CH₂ | ~1.60 - 1.80 (m, 2H) | 1.707 (m, 1H), 1.910 (m, 1H) |
| γ-CH₂ | ~1.90 - 2.10 (m, 2H) | 2.128 (t, J=7.6 Hz, 2H) |
| α-CH | ~3.50 - 3.70 (m, 1H) | 3.854 (m, 1H) |
| -CH₂OH | ~3.30 - 3.50 (m, 2H) | - |
| -NH (Boc) | ~6.50 - 6.80 (d, 1H) | 7.07 (d, J=7.8 Hz, 1H) |
| -CONH₂ | - | 6.76 (br s, 1H), 7.27 (br s, 1H) |
| -OH | ~4.50 - 4.80 (t, 1H) | - |
| -COOH | - | 12.0 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Assignment | This compound (Expected) | N-Boc-L-glutamine |
| -C (CH₃)₃ (Boc group) | ~28.2 | 28.2 |
| C -(CH₃)₃ (Boc group) | ~78.0 | 78.0 |
| β-C H₂ | ~30.0 - 32.0 | 31.5 |
| γ-C H₂ | ~28.0 - 30.0 | 28.9 |
| α-C H | ~53.0 - 55.0 | 53.4 |
| -C H₂OH | ~60.0 - 62.0 | - |
| -C ONH₂ | - | 174.4 |
| -C OOH | - | 173.5 |
| NH-C O-O (Boc group) | ~155.5 | 155.5 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for boc-protected amino acid derivatives is crucial for accurate and reproducible results.
Sample Preparation:
-
Weigh 5-10 mg of the boc-protected amino acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-16 ppm
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
Visualizing the Workflow and Structure
To further clarify the process and the molecular structure, the following diagrams are provided.
Caption: General workflow for NMR sample preparation and analysis.
Caption: Chemical structure of this compound highlighting key functional groups.
References
A Comparative Guide to the Mass Spectrometry Analysis of Boc-Glutaminol Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids and protecting groups is a cornerstone of modern peptide-based drug development. The tert-butyloxycarbonyl (Boc) protecting group, frequently used during peptide synthesis, can also be strategically retained in the final molecule to enhance properties like membrane permeability.[1] Boc-Glutaminol, a derivative of glutamine, introduces further chemical diversity. A thorough understanding of how these modifications influence mass spectrometry (MS) analysis is critical for accurate characterization, quality control, and metabolic studies of these novel peptide therapeutics.
This guide provides a comparative overview of the mass spectrometric behavior of this compound peptides versus their unprotected counterparts. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in navigating the analytical challenges and opportunities presented by these modifications.
Comparison of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is a critical first step in the mass spectrometry analysis of any peptide. For Boc-protected peptides, this choice is particularly important due to the labile nature of the Boc group.[2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques, each with distinct advantages and disadvantages.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from a liquid solution, generating multiply charged ions.[2] | Soft ionization where a laser desorbs and ionizes the sample from a solid matrix, primarily producing singly charged ions.[2] |
| Boc Group Stability | Can cause in-source fragmentation of the Boc group, leading to the observation of ions corresponding to the unprotected peptide. Optimization of source conditions (e.g., lower cone voltage) is often necessary.[2] | Generally considered a gentler technique, resulting in less in-source fragmentation of the Boc group.[2] |
| Typical Charge State | Produces multiply charged ions (e.g., [M+2H]²+).[2] | Primarily produces singly charged ions (e.g., [M+H]⁺).[2] |
| Sample Throughput | Typically coupled with liquid chromatography (LC) for separation of complex mixtures, offering lower throughput.[2] | Can offer higher throughput for screening applications.[2] |
| Recommendation for this compound Peptides | Recommended for LC-MS/MS analysis to achieve separation and detailed fragmentation data. Careful optimization of source conditions is crucial to minimize premature Boc group loss. | Suitable for rapid screening and molecular weight confirmation with minimal fragmentation. |
Fragmentation Analysis: this compound Peptides vs. Unprotected Peptides
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing and localization of modifications. The presence of the Boc group on the glutaminol residue significantly influences the fragmentation pattern compared to the unprotected peptide.
Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common fragmentation techniques. In the analysis of Boc-protected peptides, a characteristic neutral loss of the isobutylene (56 Da) or the entire Boc group (100 Da) is often observed.[2]
Table 2: Comparison of Expected MS/MS Fragmentation Patterns
| Feature | This compound Peptide | Unprotected Glutaminol Peptide |
| Primary Fragment Ions | Primarily b- and y-ions are observed. | Standard b- and y-ion series are typically observed.[3] |
| Characteristic Neutral Losses | Readily induces neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da).[2] | No characteristic neutral loss associated with the unprotected glutaminol. |
| Sequence Coverage | The lability of the Boc group can sometimes lead to a dominant neutral loss peak, potentially reducing the intensity of backbone fragment ions and affecting sequence coverage. | Generally provides good sequence coverage with a complete series of b- and y-ions. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a this compound Peptide
Objective: To obtain sequence information and confirm the presence and location of the this compound modification.
1. Sample Preparation:
-
Reconstitute the lyophilized this compound peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL. Use low-adsorption tubes to minimize sample loss.[4]
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[4]
-
If the sample contains high concentrations of non-volatile salts, perform desalting using a C18 SPE cartridge.[4]
2. LC-MS/MS Methodology:
-
LC System: A standard reversed-phase LC system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation, for example, 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An ESI-Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV.
-
Source Temperature: Optimized for the specific instrument.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for MS/MS fragmentation.
-
Fragmentation: HCD or CID with normalized collision energy stepped to ensure fragmentation of the peptide backbone and observation of the characteristic neutral losses.
3. Data Analysis:
-
Process the raw data using appropriate software (e.g., vendor-specific software, Proteome Discoverer, MaxQuant).
-
Identify the precursor ion corresponding to the this compound peptide.
-
Analyze the MS/MS spectrum for the characteristic neutral loss of 100 Da (Boc group) or 56 Da (isobutylene).
-
Assign the b- and y-ion series to confirm the peptide sequence.
Workflow and Pathway Diagrams
Caption: Experimental Workflow for this compound Peptide Analysis.
Caption: Fragmentation Logic for this compound Peptides.
Conclusion
The mass spectrometric analysis of this compound peptides presents unique characteristics that differentiate them from their unprotected analogs. The lability of the Boc group requires careful optimization of ionization conditions to prevent in-source fragmentation, particularly with ESI. Tandem mass spectrometry reveals characteristic neutral losses of the Boc group or isobutylene, which can be used as diagnostic markers for the presence of this modification. While these neutral losses can sometimes complicate sequence analysis by reducing the intensity of backbone fragments, a well-designed experimental approach using LC-MS/MS with controlled fragmentation energy allows for comprehensive characterization. By understanding these principles and employing the detailed protocols provided, researchers can confidently analyze and interpret the mass spectra of novel this compound containing peptides, accelerating the development of new peptide-based therapeutics.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Glutaminol
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like N-tert-Butoxycarbonyl-L-glutaminol (Boc-Glutaminol) is a critical checkpoint in the synthesis of peptides and other pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comprehensive comparison of various HPLC methods for assessing the chemical and chiral purity of this compound, complete with detailed experimental protocols and a discussion of alternative analytical techniques.
Comparison of Analytical Techniques
The purity of this compound encompasses both chemical purity (the presence of process-related impurities or degradation products) and enantiomeric purity (the presence of the undesired D-enantiomer). While Reverse-Phase HPLC (RP-HPLC) is the workhorse for chemical purity assessment, chiral HPLC is essential for determining the enantiomeric excess. Other techniques can be used as complementary methods.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences between the analyte and impurities. | High resolution, quantitative accuracy, and wide applicability.[1][2] | Requires impurities to have a chromophore for UV detection. | Primary recommended method for routine chemical purity analysis and quantification of known and unknown impurities.[1][2] |
| Chiral HPLC with UV/PDA Detection | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation and quantification of enantiomers. | CSPs can be expensive and have specific mobile phase requirements. | Essential method for determining the enantiomeric purity of Boc-L-Glutaminol. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses columns with sub-2 µm particles at higher pressures. | Faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[1] | Higher instrumentation cost. | Ideal for high-throughput screening and detailed impurity profiling where speed and resolution are critical.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.[2] | More complex and expensive instrumentation.[2] | A powerful tool for identifying and characterizing unknown impurities, especially those present at low levels. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides structural confirmation and can quantify the analyte against a certified internal standard. | Provides structural information and can quantify impurities without the need for reference standards for each impurity.[2] | Lower sensitivity for trace impurities compared to HPLC.[2] | Excellent for structural elucidation, identification of major impurities, and as an orthogonal method for purity assessment.[2] |
HPLC Methods for Purity Assessment of this compound
Below are detailed experimental protocols for two key HPLC methods for the analysis of this compound. These are model methods based on the analysis of similar Boc-protected amino acids and amino alcohols.
Method 1: Reverse-Phase HPLC for Chemical Purity
This method is designed to separate this compound from potential process-related impurities such as unreacted starting materials or by-products.
Experimental Protocol:
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1][2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[1][2] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1][2] |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition. |
Method 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for separating and quantifying the L- and D-enantiomers of this compound. The choice of the chiral stationary phase (CSP) is critical, with polysaccharide-based and macrocyclic glycopeptide-based columns being common choices for Boc-protected amino derivatives.[3][4]
Experimental Protocol (Normal-Phase):
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV/PDA detector |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm) or Macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T, 4.6 mm x 250 mm, 5 µm)[3][4] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of this compound in the mobile phase. |
Data Presentation
The following tables illustrate the expected data output from the HPLC analyses. The values are hypothetical and serve as a template for reporting experimental results.
Table 1: Chemical Purity of this compound by RP-HPLC
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.2 | Unknown Impurity |
| 2 | 12.8 | 99.7 | Boc-L-Glutaminol |
| 3 | 15.2 | 0.1 | Unknown Impurity |
Table 2: Enantiomeric Purity of Boc-L-Glutaminol by Chiral HPLC
| Peak No. | Retention Time (min) | Area (%) | Enantiomer |
| 1 | 9.2 | 99.9 | L-Enantiomer (Boc-L-Glutaminol) |
| 2 | 11.5 | 0.1 | D-Enantiomer (Boc-D-Glutaminol) |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the HPLC purity assessment of this compound.
References
A Comparative Guide to Glutamine Incorporation in SPPS: Fmoc-Gln(Trt)-OH vs. Boc-Gln(Xan)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of glutamine (Gln) residues is critical for the synthesis of a vast array of biologically active peptides. However, the amide-containing side chain of glutamine presents significant challenges, primarily the propensity for side-chain dehydration to form a nitrile and the cyclization of N-terminal glutamine to pyroglutamate. To mitigate these undesirable side reactions, side-chain protection is essential.
This guide provides a comprehensive comparison of the two predominant strategies for glutamine incorporation in SPPS, represented by their most common derivatives: Fmoc-Gln(Trt)-OH for the Fmoc/tBu strategy and Boc-Gln(Xan)-OH for the Boc/Bzl strategy. While the initial query mentioned "Boc-Glutaminol," this is an amino alcohol not typically used for peptide chain elongation via amide bond formation. Therefore, this guide focuses on the more relevant comparison between the standard protected glutamine derivatives for the two major SPPS methodologies.
Performance Comparison: Fmoc-Gln(Trt)-OH vs. Boc-Gln(Xan)-OH
The choice between Fmoc and Boc strategies for glutamine incorporation extends beyond the protecting groups themselves and influences the entire synthesis protocol, from deprotection conditions to final cleavage.
| Feature | Fmoc-Gln(Trt)-OH | Boc-Gln(Xan)-OH |
| SPPS Strategy | Fmoc/tBu | Boc/Bzl |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (strong acid) |
| Side-Chain Protection | Trityl (Trt) | Xanthyl (Xan) |
| Solubility in DMF | Excellent[1] | Good (Xan group improves solubility)[2] |
| Prevention of Nitrile Formation | High (Bulky Trt group shields the amide)[1] | High (Xan group protects the amide during activation)[2] |
| Prevention of Pyroglutamate Formation | High (Side-chain protection reduces cyclization risk)[1] | Moderate (Risk of formation in acidic deprotection steps) |
| Side-Chain Deprotection | During final cleavage with strong acid (e.g., TFA) | During each Nα-Boc deprotection cycle with TFA |
Experimental Protocols
Detailed methodologies for the incorporation of glutamine using both Fmoc-Gln(Trt)-OH and Boc-Gln(Xan)-OH are provided below. These protocols represent a single coupling cycle.
Fmoc-Gln(Trt)-OH Coupling Protocol (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and an additive like HOBt or Oxyma (3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Boc-Gln(Xan)-OH Coupling Protocol (Boc/Bzl Strategy)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Add a 5-10% solution of DIPEA in DCM and agitate for 1-2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM to remove excess base.
-
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Gln(Xan)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in DMF or a DCM/DMF mixture.[4]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. If not already present in the activation mixture, add a base like DIPEA to initiate coupling. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Monitoring (Optional): A Kaiser test can be performed to check for complete coupling.
Visualizing the Strategies
To further illustrate the differences between these two approaches, the following diagrams outline the chemical structures and workflows.
Caption: Chemical structures of the key glutamine derivatives.
Caption: Workflow for a single cycle of Gln incorporation using the Fmoc strategy.
Caption: Workflow for a single cycle of Gln incorporation using the Boc strategy.
References
A Comparative Guide to Boc and Fmoc Strategies for Glutamine Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of glutamine (Gln) is a critical aspect of solid-phase peptide synthesis (SPPS). Glutamine's reactive side-chain amide, however, presents unique challenges, including the potential for side reactions that can compromise the purity and yield of the final peptide. The two predominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct approaches to incorporating glutamine, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the Boc and Fmoc strategies for glutamine incorporation, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
Comparative Analysis: Boc vs. Fmoc for Glutamine Incorporation
The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed using a base such as piperidine.[][2] This core distinction influences the choice of side-chain protecting groups and the overall synthetic strategy.
| Feature | Boc Strategy for Glutamine | Fmoc Strategy for Glutamine |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Xanthyl (Xan) | Trityl (Trt) |
| Key Advantage for Gln | Avoids base-catalyzed pyroglutamate formation.[3] | Milder deprotection conditions. Trt group enhances solubility and prevents side reactions.[4] |
| Potential Disadvantage | Requires strong acids, which can cause other side reactions.[] | N-terminal Gln is prone to base-catalyzed pyroglutamate formation.[5] |
| Solubility of Protected Gln | Generally good. | Fmoc-Gln-OH has poor solubility; Fmoc-Gln(Trt)-OH has excellent solubility.[4] |
Advantages of the Boc Strategy for Glutamine Incorporation
The Boc strategy offers a significant advantage in minimizing base-catalyzed side reactions. Since the repetitive deprotection steps are carried out under acidic conditions, the propensity for an N-terminal glutamine residue to cyclize into pyroglutamate via a base-catalyzed mechanism is largely avoided.
Furthermore, the Boc strategy can be advantageous for the synthesis of hydrophobic and aggregation-prone peptides. The protonation of the N-terminus after Boc removal can disrupt interchain hydrogen bonding, improving the solubility of the growing peptide chain and facilitating subsequent coupling steps.[6]
Quantitative Data Summary
Direct side-by-side quantitative comparisons of the same glutamine-containing peptide synthesized via both Boc and Fmoc strategies are not abundant in the literature. However, by compiling data from various sources, we can provide an overview of the expected performance for each method.
| Parameter | Boc Strategy (Boc-Gln(Xan)-OH) | Fmoc Strategy (Fmoc-Gln(Trt)-OH) |
| Coupling Efficiency (per step) | >99% | >99% |
| Overall Crude Peptide Yield | 60 - 80% (sequence dependent)[7] | Generally high, but sequence dependent. |
| Crude Peptide Purity (by HPLC) | 50 - 70% (sequence dependent)[7] | Can be high, often >80% for routine sequences.[8] |
| Final Purified Peptide Yield | 10 - 30% (highly sequence and scale dependent) | 15 - 40% (highly sequence and scale dependent) |
Common Side Reactions During Glutamine Incorporation
The primary side reactions associated with glutamine incorporation are the formation of pyroglutamate and the dehydration of the side-chain amide to a nitrile.
Pyroglutamate Formation: This is an intramolecular cyclization of an N-terminal glutamine residue to form a five-membered lactam ring, resulting in the loss of ammonia.[5] This reaction is catalyzed by both acidic and basic conditions but is generally more pronounced under basic conditions.[5]
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
Nitrile Formation: Dehydration of the glutamine side-chain amide to a nitrile can occur during the activation step of the amino acid, particularly with carbodiimide-based coupling reagents. Side-chain protection with groups like Xan in Boc chemistry and Trt in Fmoc chemistry effectively prevents this side reaction.[4]
Experimental Protocols
Boc-Gln(Xan)-OH Coupling Protocol
This protocol outlines a single coupling cycle for Boc-Gln(Xan)-OH in manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DMF.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol (IPA), and then DMF.
3. Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF.
4. Coupling:
-
In a separate vessel, dissolve Boc-Gln(Xan)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
5. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow for Glutamine Incorporation.
Fmoc-Gln(Trt)-OH Coupling Protocol
This protocol outlines a single coupling cycle for Fmoc-Gln(Trt)-OH in manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF.
3. Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents) and a coupling reagent (e.g., HATU) in DMF.
-
Add DIEA or 2,4,6-collidine (6-10 equivalents) to the solution for pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
4. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow for Glutamine Incorporation.
Conclusion
The choice between the Boc and Fmoc strategies for glutamine incorporation depends on the specific requirements of the peptide being synthesized. The Boc strategy is advantageous for minimizing base-catalyzed pyroglutamate formation and for synthesizing aggregation-prone sequences. However, it requires the use of harsh acids.
The Fmoc strategy, with the use of Fmoc-Gln(Trt)-OH, has become the more prevalent method due to its milder reaction conditions, which are compatible with a wider range of sensitive functional groups. The trityl side-chain protection effectively prevents common side reactions and enhances the solubility of the glutamine derivative. For routine peptide synthesis, the Fmoc strategy generally offers a robust and efficient method for incorporating glutamine. Careful consideration of the peptide sequence and the potential for side reactions will ultimately guide the researcher to the most suitable synthetic route.
References
A Comparative Guide to the Validation of Glutamine Incorporation: Established Methods vs. Boc-Glutaminol
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in the human body, is a critical nutrient for rapidly proliferating cells, including cancer cells, making the validation and quantification of its uptake a key area of research in oncology and metabolic studies. This guide provides a comparative overview of established methods for validating glutamine incorporation and explores the potential, yet currently undocumented, application of Boc-glutaminol in this context.
Overview of Glutamine Incorporation Validation Methods
A variety of techniques are employed to measure the uptake and incorporation of glutamine into cells. These methods range from traditional radiolabeling assays to advanced imaging technologies. The choice of method often depends on the specific research question, available instrumentation, and the desired level of spatial and temporal resolution.
| Method | Principle | Advantages | Disadvantages |
| Radiolabeled Glutamine Uptake Assay (e.g., [3H]-L-glutamine) | Cells are incubated with radiolabeled glutamine, and the intracellular radioactivity is measured to quantify uptake. | High sensitivity and specificity; well-established and widely used. | Requires handling of radioactive materials; provides bulk population measurements, not single-cell data. |
| Fluorescent Glutamine Analogs | Fluorescently tagged glutamine molecules are used to visualize and quantify uptake by microscopy or flow cytometry.[1][2][3][4] | Enables single-cell analysis and visualization of subcellular distribution; non-radioactive.[1][2][3][4] | The fluorescent tag may alter the transport kinetics and specificity of the analog.[1] |
| Chemical Exchange Saturation Transfer (CEST) MRI | An advanced MRI technique that detects the exchange of protons between glutamine and water, allowing for non-invasive imaging of glutamine uptake and metabolism in vivo.[5][6][7] | Non-invasive and suitable for in vivo studies; provides spatial information on glutamine metabolism.[5][6][7] | Lower sensitivity compared to other methods; requires specialized MRI equipment and expertise. |
| Positron Emission Tomography (PET) with Radiolabeled Glutamine Analogs (e.g., [18F]-FGln) | Radiolabeled glutamine analogs are administered, and their accumulation in tissues is imaged using PET, providing a quantitative measure of uptake in vivo.[8][9][10][11][12] | Highly sensitive and quantitative; enables whole-body imaging of glutamine metabolism in vivo.[8][9][10][11][12] | Requires a cyclotron for radiotracer production; involves ionizing radiation. |
| LC-MS/MS with Stable Isotope-Labeled Glutamine (e.g., L-Glutamine-d5) | Cells or tissues are cultured with stable isotope-labeled glutamine, and the incorporation into downstream metabolites is quantified by mass spectrometry.[13] | Highly specific and quantitative; allows for tracing the fate of glutamine carbons and nitrogens through metabolic pathways.[13] | Requires expensive equipment and expertise in mass spectrometry; provides bulk measurements. |
| This compound (Hypothetical) | A protected amino alcohol derivative of glutamine. Its potential use would likely involve cellular uptake followed by detection, possibly after removal of the Boc protecting group and enzymatic conversion or labeling. | Potentially non-radioactive and could be designed for specific detection methods. | Not a validated method for this application; its transport mechanism and metabolic fate are unknown. |
Experimental Protocols: A Snapshot
Radiolabeled Glutamine Uptake Assay
A common method to quantify cellular uptake of amino acids.[14]
Protocol Summary:
-
Cell Preparation: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash: Aspirate the culture medium and wash the cells with a buffered saline solution (e.g., PBS or Krebs-Ringer-HEPES).
-
Incubation: Incubate the cells with a working medium containing a known concentration of radiolabeled L-glutamine (e.g., L-[3,4-3H]-Glutamine) for a defined period (e.g., 5 minutes).[14]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis: Lyse the cells using a lysis buffer (e.g., 1% SDS).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the protein concentration or cell number.
Fluorescent Glutamine Analog Uptake Assay
This method allows for visualization and analysis at the single-cell level.
Protocol Summary:
-
Cell Preparation: Seed cells on a suitable imaging dish or in a multi-well plate for flow cytometry.
-
Incubation: Incubate the cells with a medium containing the fluorescent glutamine analog for a specific duration.
-
Wash: Wash the cells with a buffer to remove the extracellular fluorescent probe.
-
Imaging/Analysis:
-
Microscopy: Visualize the cellular uptake and subcellular distribution of the fluorescent signal using a fluorescence microscope.
-
Flow Cytometry: Quantify the mean fluorescence intensity per cell to measure uptake in a large population of single cells.
-
Potential Role and Validation of this compound
Boc-L-glutaminol is a derivative of L-glutamine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to a hydroxymethyl group.[15][16][] While its primary use is in peptide synthesis,[15] its structural similarity to glutamine suggests a potential for it to be recognized and transported by amino acid transporters.
Hypothetical Experimental Workflow for Validating Glutamine Incorporation using this compound:
Caption: Hypothetical workflow for a this compound-based glutamine uptake assay.
Validation Steps for a Hypothetical this compound Assay:
-
Transport Mechanism: Investigate which amino acid transporters are responsible for this compound uptake using specific inhibitors or siRNA-mediated knockdown of transporters like ASCT2 (SLC1A5).
-
Competition Assays: Perform competition experiments with excess L-glutamine to determine if this compound utilizes the same transport system.
-
Metabolic Fate: Use techniques like mass spectrometry to determine if this compound is metabolized within the cell.
-
Correlation with Established Methods: Compare the uptake of this compound with that of a validated tracer like [3H]-L-glutamine under various conditions (e.g., different cell lines, presence of inhibitors) to establish a correlation.
Glutamine Metabolism and Signaling
Glutamine plays a central role in cellular metabolism, feeding into the TCA cycle and providing nitrogen for the synthesis of nucleotides and other amino acids. Its uptake and metabolism are tightly regulated by signaling pathways that are often dysregulated in cancer.
Caption: Simplified diagram of glutamine uptake and its regulation by key oncogenic pathways.
Conclusion
The validation of glutamine incorporation is crucial for understanding cellular metabolism, particularly in the context of diseases like cancer. While established methods such as radiolabeling and advanced imaging provide robust and reliable data, the exploration of novel chemical probes continues. This compound, a chemically modified version of glutamine, presents an interesting, albeit currently hypothetical, tool for such studies. Its utility would be contingent on thorough validation to understand its transport mechanism, metabolic fate, and correlation with existing gold-standard methods. For researchers in drug development, a clear understanding of the strengths and limitations of each method is paramount for generating accurate and reproducible data in the quest for novel therapeutics targeting glutamine metabolism.
References
- 1. Fluorescent glutamine and asparagine as promising probes for chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. GlutaR: A High-Performance Fluorescent Protein-Based Sensor for Spatiotemporal Monitoring of Glutamine Dynamics In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imaging the uptake and metabolism of glutamine in prostate tumor models using CEST MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Glutamine Imaging: A New Avenue for Glioma Management | American Journal of Neuroradiology [ajnr.org]
- 10. Metabolic Imaging of Glutamine in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ajnr.org [ajnr.org]
- 13. benchchem.com [benchchem.com]
- 14. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 15. chemimpex.com [chemimpex.com]
- 16. scbt.com [scbt.com]
A Comparative Study of Coupling Reagents for the Amidation of Boc-Glutaminol
For researchers, scientists, and drug development professionals, the efficient synthesis of modified amino acid derivatives is paramount. This guide provides a comparative analysis of common coupling reagents for the acylation of Boc-Glutaminol, a key building block in the development of peptidomimetics and other therapeutic agents. We will delve into the performance of three widely used reagents: HATU, EDC/HOBt, and BOP, supported by experimental data to facilitate an informed selection for your synthetic needs.
The coupling of a carboxylic acid to the amino group of this compound is a critical step in the synthesis of a variety of complex molecules. The choice of coupling reagent can significantly impact the reaction's success, influencing yield, purity, and the potential for side reactions. This comparison focuses on providing a clear overview of the performance of these reagents in this specific context.
Quantitative Performance of Coupling Reagents for this compound
The following table summarizes the performance of HATU, EDC/HOBt, and BOP in the coupling of a generic carboxylic acid to this compound. It is important to note that yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Key Considerations |
| HATU | DIPEA | DMF | 2 - 6 | ~95% | Highly efficient, especially for sterically hindered substrates.[1][2] |
| EDC/HOBt | DIPEA/NMM | DMF/DCM | 12 - 24 | 75 - 85% | Cost-effective and widely used, but may require longer reaction times.[3][4] |
| BOP | DIPEA | DMF | 4 - 8 | ~90% | High coupling efficiency, but produces a carcinogenic byproduct (HMPA).[5][6][7] |
Experimental Workflow
The general workflow for the coupling of a carboxylic acid to this compound involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the amino group of this compound.
Caption: General workflow for the coupling of a carboxylic acid to this compound.
Detailed Experimental Protocols
Below are detailed protocols for the coupling of a generic carboxylic acid to this compound using HATU, EDC/HOBt, and BOP.
Protocol 1: Coupling using HATU
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the reaction mixture and stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Coupling using EDC/HOBt
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid, this compound, and HOBt in anhydrous DMF or DCM in a round-bottom flask.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or NMM to the solution.
-
Add EDC in one portion and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
Protocol 3: Coupling using BOP Reagent
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
BOP reagent (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir.
-
Add the BOP reagent to the reaction mixture and stir at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography. Note: Hexamethylphosphoramide (HMPA), a carcinogenic byproduct, is formed during this reaction. Handle with appropriate safety precautions.[5]
-
Discussion of Reagent Performance
HATU stands out as a highly efficient coupling reagent, often providing high yields in shorter reaction times, particularly for challenging or sterically hindered substrates.[1][2] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.
EDC/HOBt is a classic and cost-effective choice for amide bond formation.[3] While generally reliable, it may require longer reaction times to achieve complete conversion, and in some cases, yields may be lower compared to uronium or phosphonium salt-based reagents.[3] The addition of HOBt is crucial to suppress racemization and improve coupling efficiency.
BOP reagent is known for its high coupling efficiency and has been shown to be effective in minimizing side reactions such as the dehydration of asparagine and glutamine side chains in peptide synthesis.[5] However, a significant drawback is the formation of the carcinogenic byproduct HMPA, which necessitates special handling and disposal procedures.[5]
Conclusion
The selection of a coupling reagent for the acylation of this compound depends on a balance of factors including the scale of the reaction, the steric and electronic properties of the carboxylic acid, cost considerations, and safety protocols. For high efficiency and rapid conversions, especially with challenging substrates, HATU is an excellent choice. For routine couplings where cost is a major factor and longer reaction times are acceptable, EDC/HOBt remains a viable option. While BOP offers high reactivity, its use is often limited by the safety concerns associated with its byproduct. Researchers should carefully consider these factors to select the most appropriate reagent for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Boc-Glutaminol Versus Other Protected Glutamine Derivatives in Peptide Synthesis and Beyond
For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acid derivatives is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis and the development of novel therapeutics. Glutamine, a key amino acid, presents unique challenges due to the reactivity of its side-chain amide, which can lead to undesirable side reactions. This guide provides an objective, data-driven comparison of Boc-Glutaminol against other commonly used protected glutamine derivatives, offering insights into their respective performances.
This comprehensive guide delves into a comparative analysis of this compound with other prevalent protected glutamine derivatives, namely Boc-Gln-OH and Fmoc-Gln(Trt)-OH. The discussion extends beyond peptide synthesis to touch upon the relevance of these molecules in cellular signaling pathways.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The performance of protected glutamine derivatives in SPPS is paramount. Key metrics for comparison include coupling efficiency, prevention of side reactions (primarily pyroglutamate formation), and the ease of deprotection.
Quantitative Performance Comparison
While direct, head-to-head quantitative data from a single study comparing this compound with other derivatives is limited in publicly available literature, the following table summarizes the expected performance based on the known chemical properties of the protecting groups and general observations in peptide synthesis.
| Parameter | This compound | Boc-Gln-OH | Fmoc-Gln(Trt)-OH |
| Expected Coupling Efficiency | Good to Excellent | Good | Excellent[1][2] |
| Prevention of Pyroglutamate Formation | Moderate to Good | Moderate[3] | Excellent[4] |
| Deprotection Condition | Acid-labile (e.g., TFA)[] | Acid-labile (e.g., TFA)[] | Base-labile (e.g., Piperidine)[3] |
| Solubility in Common SPPS Solvents (e.g., DMF) | Good | Moderate | Excellent[4] |
| Risk of Side-Chain Alkylation during Deprotection | Low | Low | Not Applicable |
| Orthogonality with Side-Chain Protecting Groups | Compatible with base-labile groups | Compatible with base-labile groups | Compatible with acid-labile groups (e.g., tBu, Boc)[] |
Key Considerations in Performance
This compound , with its hydroxyl group, may exhibit improved solubility in certain solvent systems compared to Boc-Gln-OH, potentially aiding in more efficient coupling reactions. The tert-Butyloxycarbonyl (Boc) protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA).[] This makes it suitable for synthetic strategies where acid-labile cleavage is desired and compatible with other protecting groups.
Boc-Gln-OH is a standard building block in Boc-chemistry SPPS.[][7] Its performance is well-characterized, but it is susceptible to pyroglutamate formation, especially when it is the N-terminal residue.[3][8] The acidic conditions used for Boc deprotection can promote this cyclization side reaction.[3]
Fmoc-Gln(Trt)-OH represents the gold standard in Fmoc-based SPPS for incorporating glutamine.[4] The bulky trityl (Trt) group on the side chain effectively prevents both pyroglutamate formation and dehydration of the amide to a nitrile.[4] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, offering orthogonality to the acid-labile side-chain protecting groups commonly used in this strategy.[] This allows for milder overall deprotection conditions compared to the harsh acids sometimes required in Boc chemistry.
Experimental Protocols
To facilitate a direct and objective comparison, detailed experimental protocols for key performance assays are provided below.
Protocol 1: Determination of Coupling Efficiency by HPLC Analysis
Objective: To quantify and compare the coupling efficiency of this compound, Boc-Gln-OH, and Fmoc-Gln(Trt)-OH in a model peptide synthesis.
Materials:
-
Resin (e.g., Rink Amide resin for Fmoc synthesis, Merrifield resin for Boc synthesis)
-
Protected amino acids: this compound, Boc-Gln-OH, Fmoc-Gln(Trt)-OH, and other required amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)[9]
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagents: TFA for Boc group, 20% piperidine in DMF for Fmoc group
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Synthesize a model tetrapeptide (e.g., Ac-Ala-Xaa-Gly-Leu-NH₂) on the appropriate resin, where Xaa is the glutamine derivative being tested.
-
After the final coupling step, take a small sample of the resin-bound peptide.
-
Cleave the peptide from the resin sample using the appropriate cleavage cocktail.
-
Precipitate the cleaved peptide with cold diethyl ether, wash, and dry.
-
Dissolve the crude peptide in Mobile Phase A.
-
Analyze the crude peptide by RP-HPLC.
-
Quantify the peak area of the desired full-length peptide and any deletion sequences (e.g., Ac-Ala-Gly-Leu-NH₂).
-
Calculate the coupling efficiency as: (Area of desired peptide) / (Area of desired peptide + Area of deletion peptide) * 100%.
Protocol 2: Quantification of Pyroglutamate Formation
Objective: To measure the extent of pyroglutamate formation from N-terminal this compound, Boc-Gln-OH, and Fmoc-Gln(Trt)-OH during peptide synthesis and deprotection.
Materials:
-
Same as Protocol 1
-
Pyroglutamate aminopeptidase[13]
-
LC-MS system for accurate mass identification
Procedure:
-
Synthesize a model tripeptide with the glutamine derivative at the N-terminus (e.g., Xaa-Ala-Phe-NH₂).
-
After the final deprotection step, cleave a sample of the peptide from the resin.
-
Analyze the crude peptide by LC-MS to identify and quantify the peak corresponding to the desired peptide and the peak corresponding to the peptide with pyroglutamate (mass difference of -17 Da for Gln).[8]
-
For confirmation, treat a separate aliquot of the cleaved peptide with pyroglutamate aminopeptidase, which will specifically cleave the N-terminal pyroglutamate.
-
Re-analyze the enzyme-treated sample by LC-MS to confirm the disappearance of the pyroglutamate-containing peptide peak.
-
Calculate the percentage of pyroglutamate formation based on the relative peak areas in the initial LC-MS analysis.[14][15]
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical SPPS workflow and a relevant signaling pathway.
Role in Cellular Signaling: The mTOR Pathway
Glutamine and its derivatives are not only building blocks for proteins but also play crucial roles in cellular metabolism and signaling. Glutamine is a key nutrient that fuels the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[16][17][18]
The conversion of glutamine to α-ketoglutarate (glutaminolysis) is a critical step that provides intermediates for the TCA cycle and also signals to activate mTORC1.[16] This activation then promotes downstream processes essential for cell growth, such as protein and lipid synthesis. The ability to synthesize peptides containing glutamine or its analogs like glutaminol allows researchers to probe these pathways and develop potential therapeutic interventions for diseases where mTOR signaling is dysregulated, such as cancer.
Conclusion
The choice between this compound and other protected glutamine derivatives is highly dependent on the specific requirements of the synthetic strategy and the final application of the peptide.
-
This compound offers a viable option within the Boc-SPPS framework, potentially providing advantages in solubility. Its performance, particularly in minimizing pyroglutamate formation, warrants direct comparative studies.
-
Boc-Gln-OH remains a cost-effective and widely used reagent for Boc chemistry, though careful consideration of reaction conditions is necessary to mitigate the risk of side reactions.
-
Fmoc-Gln(Trt)-OH is the preferred choice for Fmoc-SPPS, offering excellent prevention of side reactions and high coupling efficiencies, albeit at a potentially higher cost.
For researchers in drug development, the ability to synthesize high-purity peptides is critical. The detailed protocols provided in this guide offer a framework for conducting rigorous in-house comparisons to determine the optimal protected glutamine derivative for a given project. Furthermore, the connection of these synthetic building blocks to fundamental cellular signaling pathways like mTOR underscores their importance in the broader context of biomedical research and therapeutic design.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. lcms.cz [lcms.cz]
- 13. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Boc-Glutaminol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals operating at the scale of manufacturing, the choice of protecting group strategy for key chiral building blocks like glutaminol is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and final product quality. This guide provides a comprehensive comparison of using Boc-Glutaminol versus its common alternatives, Fmoc-Glutaminol and Cbz-Glutaminol, in large-scale synthesis, supported by available data and detailed experimental considerations.
The tert-butyloxycarbonyl (Boc) protecting group has long been a workhorse in organic synthesis, prized for its stability and straightforward, acid-labile deprotection.[1][2] In the context of glutaminol, a valuable chiral intermediate in the synthesis of various pharmaceuticals, the use of Boc-protection offers a distinct set of advantages and disadvantages when weighed against the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups. This analysis delves into the critical factors that guide the selection process for large-scale production.
At a Glance: Boc vs. Fmoc vs. Cbz for Glutaminol Synthesis
| Feature | This compound | Fmoc-Glutaminol | Cbz-Glutaminol |
| Protection Chemistry | Reaction of glutaminol with di-tert-butyl dicarbonate (Boc)₂O. | Reaction of glutaminol with Fmoc-OSu or Fmoc-Cl. | Reaction of glutaminol with benzyl chloroformate (Cbz-Cl). |
| Deprotection Condition | Strongly acidic (e.g., TFA, HCl in dioxane).[] | Mildly basic (e.g., 20% piperidine in DMF).[] | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids.[2] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Key Advantages | Lower cost of protecting reagent; robust and well-established protocols.[] | Milder deprotection preserves acid-sensitive functionalities; suitable for automation.[] | Economical protecting reagent; imparts crystallinity, aiding purification. |
| Key Disadvantages | Harsh deprotection can degrade sensitive molecules; potential for side reactions.[2] | Higher cost of protecting reagent; potential for dibenzofluorene adducts.[] | Requires specialized equipment for hydrogenation; catalyst costs. |
Cost-Benefit Analysis: A Deeper Dive
The decision to employ this compound on an industrial scale hinges on a careful balance of raw material costs, process complexity, and the specific requirements of the target molecule.
Cost Considerations:
A primary driver in large-scale synthesis is the cost of starting materials. Generally, Boc-protected amino acids are less expensive than their Fmoc counterparts due to the lower cost of the Boc anhydride protecting agent.[] For instance, industrial-grade Boc-L-glutamine, a precursor to Boc-L-glutaminol, is available at approximately $11.50 per kilogram (based on pricing from Indian suppliers).[4] In comparison, while bulk pricing for Fmoc-L-glutamine is not readily published, retail prices for smaller quantities are significantly higher, suggesting a similar trend at industrial scale. The reagent for Cbz protection, benzyl chloroformate, is also generally considered economical.
However, the initial cost of the protected glutaminol is only one part of the economic equation. The harsh acidic conditions required for Boc deprotection may necessitate the use of more robust, and potentially more expensive, reactor materials. Furthermore, the cost of waste disposal for acidic effluents must be factored in. In contrast, the milder basic conditions for Fmoc deprotection and the cleaner hydrogenolysis for Cbz removal may lead to lower downstream costs.
Process and Performance:
The Boc strategy is a mature and well-understood methodology, which can be an advantage in a manufacturing setting, reducing process development time.[] For certain complex and hydrophobic molecules, the strongly acidic deprotection of the Boc group can help to disrupt secondary structures and prevent aggregation, potentially leading to higher crude purity and overall yield.[5]
Conversely, the Fmoc strategy's mild deprotection conditions are highly advantageous when the target molecule contains acid-sensitive functional groups.[6] This has made Fmoc chemistry the dominant choice in modern solid-phase peptide synthesis (SPPS), a major application for protected amino alcohols. The Cbz group, while less common in SPPS, is still valuable in solution-phase synthesis, where its tendency to induce crystallinity in intermediates can simplify purification by avoiding costly chromatography.
Quantitative Performance Comparison (Illustrative)
While direct, side-by-side, large-scale production data for this compound versus its alternatives is proprietary and not widely published, we can extrapolate typical performance indicators based on general knowledge of these protecting group strategies.
| Parameter | This compound | Fmoc-Glutaminol | Cbz-Glutaminol |
| Typical Protection Yield | >95% | >95% | >90% |
| Typical Deprotection Yield | >90% | >95% | >95% |
| Crude Purity | Variable, can be high for aggregation-prone sequences.[5] | Generally high due to mild deprotection.[7] | High, especially if intermediates crystallize. |
| Racemization Risk | Low to moderate. | Generally low, but can occur during activation. | Low, particularly in solution-phase. |
| Process Safety | Requires handling of strong, corrosive acids. | Requires handling of piperidine (a regulated substance). | Requires handling of flammable hydrogen gas and pyrophoric catalysts. |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of glutaminol, intended to illustrate the key methodological differences. These would require significant optimization for large-scale industrial application.
1. Synthesis of Boc-L-Glutaminol (Protection)
-
Materials: L-Glutaminol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve L-Glutaminol in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or HPLC until completion.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
2. Deprotection of Boc-L-Glutaminol
-
Materials: Boc-L-Glutaminol, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-L-Glutaminol in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Triturate the residue with cold diethyl ether to precipitate the glutaminol trifluoroacetate salt.
-
Filter and dry the product.
-
Visualization of Key Processes
To better illustrate the workflows and chemical transformations discussed, the following diagrams are provided.
Caption: General workflows for the protection of L-Glutaminol.
Caption: Comparison of deprotection strategies for protected glutaminol.
Caption: Simplified glutamine metabolism pathway.
Conclusion and Recommendations
The selection of a protecting group strategy for the large-scale synthesis of glutaminol derivatives is a multifactorial decision with no single "best" answer.
-
This compound is a strong candidate when cost of raw materials is a primary driver and the final product is stable to strong acids. Its well-established protocols can also reduce process development timelines. It may also be advantageous for sequences prone to aggregation.
-
Fmoc-Glutaminol is the preferred choice when the target molecule contains acid-sensitive functionalities . The milder deprotection conditions generally lead to higher purity crude products and are more amenable to modern automated synthesis platforms.
-
Cbz-Glutaminol offers a cost-effective alternative, particularly for solution-phase synthesis , where its tendency to induce crystallinity can significantly simplify purification and reduce reliance on expensive chromatography.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific synthetic route, the chemical nature of the final product, the available manufacturing infrastructure, and a comprehensive analysis of the total cost of production, including raw materials, reagents, solvents, equipment, and waste disposal. For many modern pharmaceutical applications, the advantages of the Fmoc strategy in terms of milder conditions and broader compatibility often outweigh the higher initial cost of the protecting group. However, the economic and process advantages of the Boc and Cbz strategies ensure their continued relevance in large-scale chemical manufacturing.
References
A Comparative Guide to Analytical Techniques for the Characterization of Boc-Glutaminol Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of building blocks such as Boc-Glutaminol and its derivatives is paramount for ensuring the quality, purity, and structural integrity of synthesized peptides and other pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its successful installation and the overall structure of the resulting molecule must be rigorously verified.[1][2] This guide provides a comparative overview of key analytical techniques for the characterization of this compound derivatives, complete with experimental protocols and data to aid in method selection and application.
Boc-L-glutaminol is a derivative of the amino acid glutamine where the side-chain carboxylic acid has been reduced to an alcohol. This modification introduces a primary alcohol functional group, which can be a key site for further synthetic transformations. Its characterization, therefore, involves confirming the presence of the Boc group, the integrity of the amino alcohol backbone, and the absence of impurities.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required, such as structural confirmation, purity assessment, or chiral integrity. The following table summarizes the primary techniques used for the characterization of this compound derivatives.
| Analytical Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C) in a magnetic field. | Unambiguous structural elucidation, confirmation of Boc group installation, and identification of major impurities. | Provides detailed structural information and can be used for quantitative analysis (qNMR).[3] | Lower sensitivity compared to HPLC for trace impurities.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation and identification of impurities based on their mass. | High sensitivity and specificity, powerful for identifying unknown impurities.[3] | Can lead to in-source degradation or rearrangement of the analyte.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment, quantification of impurities, and separation of enantiomers (chiral HPLC). | High resolution, quantitative accuracy, and wide applicability for purity determination.[3] | Requires chromophoric groups for UV detection; less structural information than NMR or MS.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrational modes. | Identification of functional groups (e.g., N-H, C=O, O-H). | Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.[6] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Absolute confirmation of the three-dimensional molecular structure. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be challenging to grow.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this compound derivatives.[2]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[2]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[2]
-
Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the this compound derivative structure.[2]
Expected ¹H NMR Data for Boc-L-Glutaminol (based on Boc-L-glutamic acid):
-
~1.38 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~1.5-1.9 ppm (multiplet, 4H): Protons of the β- and γ-CH₂ groups of the glutaminol side chain.
-
~3.4-3.6 ppm (multiplet, 2H): Protons of the δ-CH₂OH group of the glutaminol side chain.
-
~3.8-4.0 ppm (multiplet, 1H): α-CH proton.
-
~5.1-5.3 ppm (broad singlet, 1H): N-H proton of the Boc-carbamate.
-
~4.5-4.7 ppm (broad singlet, 1H): O-H proton of the side-chain alcohol.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized this compound derivative.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed. For Boc-L-glutaminol (C₁₀H₂₀N₂O₄, MW = 232.28), the expected [M+H]⁺ ion would be at m/z 233.3. Adducts with sodium [M+Na]⁺ (m/z 255.3) or potassium [M+K]⁺ (m/z 271.4) may also be observed.
-
LC-MS for Impurity Profiling: For analyzing impurities, couple the MS with an HPLC system (see HPLC protocol below). This allows for the separation of components before they enter the mass spectrometer, providing mass information for each separated peak.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound derivatives.[3]
Protocol for Reverse-Phase HPLC (RP-HPLC) Purity Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound derivative (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in a this compound derivative.
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a thin film.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Characteristic FTIR Absorption Bands (cm⁻¹):
-
~3400-3200 (broad): O-H stretching of the alcohol and N-H stretching of the carbamate.[6]
-
~2975-2850: C-H stretching of the alkyl groups.
-
~1690-1650: C=O stretching of the Boc-carbamate.[6]
-
~1520: N-H bending of the carbamate.
-
~1160: C-O stretching of the Boc group.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization process for this compound derivatives.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: Relationship between analytical techniques for comprehensive characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of boc-Glutaminol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of boc-Glutaminol, a key amino acid derivative in peptide synthesis.
Essential Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care, even though it may not be classified as a hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.
Personal Protective Equipment (PPE) and Safety Measures:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust, which may cause respiratory tract irritation.[1] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
-
Waste Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
-
-
Labeling:
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong acids/alkalis and strong oxidizing/reducing agents.[4]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container. The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
-
Spill and Leak Procedures
In the event of a spill:
-
Avoid creating dust.
-
Gently sweep or scoop up the solid material and place it in a sealed container for disposal.
-
Absorb any remaining residue with an inert material (e.g., sand or vermiculite) and place it in the sealed container.
-
Ensure the area is well-ventilated.
This compound Properties
The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₄[2][3] |
| Molecular Weight | 232.3 g/mol [2][3] |
| Appearance | White to off-white powder[2] |
| Melting Point | 117 - 123 °C[2] |
| Storage Temperature | 0 - 8°C[2] |
| Purity | ≥ 95% (HPLC)[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-Glutaminol
This guide provides crucial safety, handling, and disposal protocols for boc-Glutaminol (Nα-Boc-L-glutaminol), an amino acid derivative utilized in peptide synthesis and pharmaceutical research.[1] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) suggest no known hazards for this compound, others indicate potential for harm if inhaled or swallowed, and may cause respiratory tract, skin, and eye irritation.[2] Due to this ambiguity, a cautious approach to handling is imperative. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][4] | Protects against splashes and accidental eye contact. |
| Hand Protection | Chemical-resistant nitrile gloves.[3] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A buttoned laboratory coat.[3] | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is recommended.[3] | Minimizes inhalation of any potential aerosols or dust, especially when handling the solid compound.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling and storage are critical to maintain the stability and purity of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use appropriate tools, such as spatulas or pipettes, for transferring the chemical.
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Recommended storage temperature is -15°C.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container.[3] | Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.[3] |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste.[3] | Includes unused stock solutions and reaction mixtures. Do not pour down the drain. Collect in a compatible, sealed container.[3] |
| Sharps | Puncture-proof sharps container.[3] | Includes contaminated pipette tips and needles. |
Dispose of all waste in accordance with local, state, and federal regulations.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water as a precaution.[2] If irritation persists, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor if you feel unwell. |
In case of a small spill, use appropriate tools to place the spilled material into a convenient waste disposal container. For a large spill, use a shovel for containment and disposal.[2]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
